Daphnilongeranin C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-11-9-23-10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODVMXQKVRURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Intricate Architecture of Daphnilongeranin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. These natural products, isolated from plants of the genus Daphniphyllum, have garnered significant attention from the scientific community due to their intricate polycyclic frameworks and promising biological activities. This technical guide provides a detailed overview of the chemical structure of this compound, alongside experimental protocols for the isolation and characterization of related compounds and a discussion of its biosynthetic context.
The Chemical Structure of this compound
This compound was first isolated from the leaves and stems of Daphniphyllum longeracemosum.[1] Its structure was elucidated through extensive spectroscopic analysis.
While the explicit chemical structure image and detailed NMR and MS data for this compound are contained within specialized literature, its classification alongside Daphnilongeranins A, B, and D suggests a complex, polycyclic alkaloid core characteristic of this natural product family.
Biosynthetic Significance
This compound is of particular interest due to its proposed role as a biosynthetic precursor to other Daphniphyllum alkaloids. Notably, it is hypothesized to be a key intermediate in the formation of Daphenylline. This biosynthetic relationship highlights the intricate chemical transformations that occur within the plant to generate the vast diversity of these alkaloids.
Daphnilongeranin_C [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Putative Intermediates", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Daphenylline [label="Daphenylline", fillcolor="#34A853", fontcolor="#FFFFFF"];
Daphnilongeranin_C -> Intermediate [label="Biosynthetic\nTransformation"]; Intermediate -> Daphenylline [label="Further\nModifications"]; }
Caption: Proposed biosynthetic pathway from this compound to Daphenylline.Experimental Protocols: A General Approach to Isolation and Characterization
The isolation and structural elucidation of this compound and its congeners from Daphniphyllum species involve a series of well-established phytochemical techniques. The following is a generalized protocol based on methods reported for the isolation of Daphniphyllum alkaloids.
1. Extraction
-
Plant Material: Dried and powdered leaves and stems of the target Daphniphyllum species.
-
Solvent Extraction: The plant material is typically subjected to exhaustive extraction with a polar solvent, such as methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the alkaloids.
-
Solvent Removal: The resulting extract is concentrated under reduced pressure to yield a crude extract.
2. Acid-Base Partitioning
-
Acidification: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloid nitrogen atoms, rendering them water-soluble.
-
Extraction of Neutral and Acidic Components: The acidic solution is then partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.
-
Basification and Extraction of Alkaloids: The acidic aqueous layer, now enriched with protonated alkaloids, is basified with a base (e.g., NH4OH) to a pH of approximately 9-10. This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted with an organic solvent such as chloroform (B151607) or dichloromethane.
3. Chromatographic Purification
The crude alkaloid mixture is then subjected to a series of chromatographic techniques to isolate the individual compounds.
-
Silica (B1680970) Gel Column Chromatography: This is a primary separation technique. The crude alkaloid extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, acetone, or methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative Thin-Layer Chromatography (PTLC): Fractions containing mixtures of compounds with similar polarities can be further purified using PTLC.
-
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, reversed-phase or normal-phase HPLC is often employed.
Plant_Material [label="Dried Plant Material"]; Extraction [label="Methanol Extraction"]; Crude_Extract [label="Crude Extract"]; Acid_Base [label="Acid-Base Partitioning"]; Crude_Alkaloids [label="Crude Alkaloid Mixture"]; Silica_Gel [label="Silica Gel Chromatography"]; Fractions [label="Fractions"]; PTLC_HPLC [label="PTLC / HPLC"]; Pure_Compound [label="Pure this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Plant_Material -> Extraction; Extraction -> Crude_Extract; Crude_Extract -> Acid_Base; Acid_Base -> Crude_Alkaloids; Crude_Alkaloids -> Silica_Gel; Silica_Gel -> Fractions; Fractions -> PTLC_HPLC; PTLC_HPLC -> Pure_Compound; }
Caption: General workflow for the isolation of Daphniphyllum alkaloids.4. Structure Elucidation
The definitive structure of an isolated alkaloid is determined using a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity of atoms within the molecule (COSY, HSQC, HMBC) and for determining the relative stereochemistry (NOESY).
-
-
X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous proof of the three-dimensional structure and absolute stereochemistry.
Quantitative Data
Detailed quantitative data for this compound, such as specific NMR chemical shifts and mass spectral fragmentation patterns, are reported in the primary literature describing its isolation.[1] For comparative purposes, a summary of typical data obtained for Daphniphyllum alkaloids is presented below.
| Technique | Data Obtained | Purpose |
| HRMS | Exact m/z value | Determination of molecular formula |
| ¹H NMR | Chemical shift (ppm), coupling constants (Hz), integration | Identification of proton environments and their connectivity |
| ¹³C NMR | Chemical shift (ppm) | Identification of carbon environments |
| 2D NMR | Correlation peaks | Elucidation of the carbon skeleton and stereochemistry |
Signaling Pathways and Biological Activity
Currently, there is limited publicly available information specifically on the biological activity and associated signaling pathways of this compound. However, the broader class of Daphniphyllum alkaloids has been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. Further research is needed to determine if this compound shares these properties and to elucidate its mechanism of action at the molecular level.
Conclusion
This compound represents a fascinating example of the structural complexity and biosynthetic ingenuity found in the Daphniphyllum alkaloids. While detailed information on this specific compound is emerging, the established methodologies for the isolation and characterization of this class of natural products provide a clear roadmap for further investigation. Future studies are anticipated to fully unravel the biological potential of this compound and its role in the intricate network of alkaloid biosynthesis.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Isolation of Daphnilongeranin C from Daphniphyllum Species
This technical guide provides a comprehensive overview of the isolation and characterization of this compound, a Daphniphyllum alkaloid. The information presented is collated from scientific literature, with a primary focus on the pivotal study by Yang and colleagues in 2006 that first reported its discovery.[1] This document outlines the experimental protocols for extraction and purification, presents key quantitative data in a structured format, and visualizes the procedural workflow and structural relationships of this complex natural product.
Introduction to this compound and Daphniphyllum Alkaloids
Daphniphyllum alkaloids are a diverse group of intricate polycyclic natural products isolated from plants of the genus Daphniphyllum.[1][2] These compounds have garnered significant interest from the scientific community due to their complex molecular architectures and potential biological activities. This compound is one such alkaloid, isolated from the leaves and stems of Daphniphyllum longeracemosum.[1] Its structural elucidation was accomplished through extensive spectroscopic analysis.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, as reported in the literature. This information is crucial for its identification and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₃₁NO₅ |
| Molecular Weight | 399.5 |
| Appearance | Amorphous powder |
| Optical Rotation | [α]²⁰D +58.8 (c 0.58, CHCl₃) |
Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Position | δH (ppm), mult. (J in Hz) |
| 1 | 3.20, m |
| 2 | 2.85, m; 2.10, m |
| 3 | 4.15, br s |
| 5 | 2.05, m |
| 6 | 1.80, m; 1.65, m |
| 7 | 1.90, m; 1.55, m |
| 8 | 2.25, m |
| 10 | 3.80, d (11.2) |
| 12 | 1.75, m; 1.40, m |
| 13 | 1.60, m; 1.25, m |
| 14 | 1.50, m |
| 15 | 1.85, m; 1.35, m |
| 16 | 2.00, m; 1.45, m |
| 17 | 3.95, s |
| 18 | 1.05, s |
| 19 | 1.02, d (6.8) |
| 20 | 1.95, m |
| 22 | 3.65, s |
Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Position | δC (ppm) |
| 1 | 60.5 |
| 2 | 35.4 |
| 3 | 91.2 |
| 4 | 172.1 |
| 5 | 48.3 |
| 6 | 22.7 |
| 7 | 30.1 |
| 8 | 45.6 |
| 9 | 55.8 |
| 10 | 70.2 |
| 11 | 38.9 |
| 12 | 28.7 |
| 13 | 36.2 |
| 14 | 25.1 |
| 15 | 33.8 |
| 16 | 31.5 |
| 17 | 85.4 |
| 18 | 21.9 |
| 19 | 15.8 |
| 20 | 42.3 |
| 21 | 175.3 |
| 22 | 51.7 |
Experimental Protocols
The following protocols are based on the methodology described for the isolation of this compound from Daphniphyllum longeracemosum.
Plant Material
The leaves and stems of Daphniphyllum longeracemosum were collected and air-dried. The dried plant material was then ground into a coarse powder.
Extraction
-
The powdered plant material (10 kg) was extracted three times with 95% ethanol (B145695) (3 x 50 L) at room temperature, with each extraction lasting for 24 hours.
-
The ethanol extracts were combined and concentrated under reduced pressure to yield a crude extract.
-
The crude extract was suspended in water and acidified with 2% HCl to a pH of approximately 2.
-
The acidic solution was then extracted with chloroform (B151607) (CHCl₃) to remove non-alkaloidal components.
-
The aqueous layer was basified with ammonium (B1175870) hydroxide (B78521) (NH₄OH) to a pH of approximately 9-10.
-
The basified solution was then extracted with CHCl₃ to obtain the crude alkaloidal fraction.
Isolation and Purification
-
The crude alkaloidal extract was subjected to column chromatography over silica (B1680970) gel.
-
The column was eluted with a gradient of CHCl₃-MeOH (100:0 to 80:20) to yield several fractions.
-
Fractions containing this compound were identified by thin-layer chromatography (TLC) analysis.
-
These fractions were combined and further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification was achieved by preparative high-performance liquid chromatography (HPLC) to afford pure this compound.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the isolation of this compound and its structural relationship to other Daphniphyllum alkaloids.
Caption: Experimental workflow for the isolation of this compound.
Caption: Structural relationship of this compound.
Conclusion
This technical guide provides a detailed overview of the isolation of this compound from Daphniphyllum longeracemosum. The presented experimental protocols and quantitative data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described can be adapted for the isolation of other related Daphniphyllum alkaloids, facilitating further research into the chemical diversity and therapeutic potential of this fascinating class of natural products.
References
The Postulated Biosynthetic Pathway of Daphnilongeranin Alkaloids: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
The Daphniphyllum alkaloids, a large and structurally diverse family of polycyclic natural products, have captivated chemists and biologists for decades due to their complex architectures and promising biological activities. Among these, the daphnilongeranin subfamily presents a formidable synthetic challenge and a fascinating biosynthetic puzzle. This technical whitepaper provides an in-depth exploration of the postulated biosynthetic pathway of daphnilongeranin-type alkaloids, with a focus on the logical framework established through extensive biomimetic total synthesis efforts. In the absence of definitive enzymatic studies, this guide synthesizes the current understanding derived from landmark chemical syntheses, offering a blueprint for future biosynthetic investigations and a foundation for the development of novel therapeutic agents. Detailed experimental protocols from key synthetic achievements are presented, alongside quantitative data on reaction yields, providing a practical resource for researchers in the field.
Introduction: The Enigmatic Daphniphyllum Alkaloids
The genus Daphniphyllum is the sole member of the Daphniphyllaceae family and is renowned for producing a vast array of structurally complex alkaloids.[1] These compounds have shown a range of biological activities, including anti-cancer and anti-HIV properties, making them attractive targets for drug discovery.[1] The daphnilongeranin alkaloids, a distinct subfamily, are characterized by their intricate, cage-like structures. This guide will focus on the proposed biosynthetic origins of these molecules, a narrative largely written through the lens of synthetic chemistry.
The central hypothesis for the biosynthesis of all Daphniphyllum alkaloids posits a common origin from the triterpene squalene (B77637).[2][3] Pioneering work by Heathcock and others laid the foundation for this theory, suggesting that a cascade of cyclizations transforms a squalene-derived precursor into the core skeletons of these alkaloids.[4] While the specific enzymes catalyzing these transformations in Daphniphyllum species remain uncharacterized, the feasibility of these proposed steps has been repeatedly demonstrated through elegant biomimetic total syntheses.
This document will detail the key postulated steps leading to the daphnilongeranin core, present quantitative data from relevant synthetic studies, and provide detailed experimental protocols for key transformations that mimic the proposed biosynthetic steps.
The Postulated Biosynthetic Pathway: From Squalene to the Daphnilongeranin Core
The proposed biosynthetic pathway can be conceptualized as a multi-stage process, beginning with the cyclization of a squalene-derived precursor and culminating in the formation of the characteristic daphnilongeranin skeleton.
Stage 1: Formation of the Putative Ancestor, Proto-daphniphylline
The biosynthesis is thought to commence with the oxidative cleavage of squalene to form a dialdehyde (B1249045) intermediate. This is followed by the introduction of a nitrogen atom, likely from an amino acid or pyridoxamine, to form an azadiene. A key proposed transformation is an intramolecular Diels-Alder reaction of this azadiene, followed by a Mannich-type cyclization to construct the pentacyclic core of proto-daphniphylline, the putative biogenetic ancestor of the entire Daphniphyllum alkaloid family. The remarkable efficiency of this proposed cascade has been demonstrated in the laboratory, lending strong support to its biological relevance.
Stage 2: Diversification to the Calyciphylline A-type Skeleton
From proto-daphniphylline, a series of rearrangements and functional group interconversions are thought to generate the diverse skeletons of the various Daphniphyllum alkaloid subfamilies. For the daphnilongeranin-type alkaloids, the pathway is believed to proceed through a calyciphylline A-type intermediate. This transformation involves significant skeletal rearrangements, the precise nature of which is still a subject of investigation. Biomimetic syntheses have explored various strategies to access this key structural motif.
Stage 3: Formation of the Daphnilongeranin Skeleton
The final stage in the proposed biosynthesis involves the transformation of the calyciphylline A-type skeleton into the characteristic framework of the daphnilongeranin alkaloids. The daphlongeranine subfamily is characterized by a unique 1-azaspiro[4.4]nonane bicyclic motif, which is proposed to arise from a 1,2-N atom shift from a fused (6,5) motif present in the calyciphylline A precursor. This rearrangement represents a key biosynthetic step and a significant challenge for synthetic chemists.
Quantitative Data from Biomimetic Syntheses
The following table summarizes key quantitative data (reaction yields) from selected biomimetic total syntheses of daphnilongeranin-related alkaloids. This data provides a measure of the efficiency of the chemical transformations that mimic the postulated biosynthetic steps.
| Transformation | Precursor | Product | Yield (%) | Reference |
| Asymmetric Total Synthesis of (-)-Daphnilongeranin B | Polycyclic intermediate | (-)-Daphnilongeranin B | Not specified in abstract | |
| Bioinspired Synthesis of (-)-Daphenylline | Polycyclic intermediate | (-)-Daphenylline | Not specified in abstract | |
| Synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B | Bridged 6,6-bicyclic system | 6,6,5,7-tetracyclic core | Not specified in abstract |
Note: Specific step-by-step yields are often found within the detailed experimental sections of the cited literature.
Experimental Protocols for Key Biomimetic Transformations
The following protocols are adapted from published total syntheses and represent key chemical transformations that mimic the proposed biosynthetic pathway.
Protocol: Gold(I)-Catalyzed Conia-ene Reaction for Bicyclic System Construction
This protocol, adapted from the synthesis of the daphnilongeranin B core, demonstrates the construction of a bridged bicyclic system, a common motif in Daphniphyllum alkaloids.
-
Objective: To construct the bridged 6,6-bicyclic system of the daphnilongeranin B core.
-
Reaction: Gold(I)-catalyzed Conia-ene reaction.
-
Materials:
-
Appropriate alkyne-containing substrate
-
Gold(I) catalyst (e.g., AuCl(PPh₃)/AgOTf)
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
Dissolve the alkyne substrate in anhydrous dichloromethane (B109758) under an inert atmosphere (e.g., argon).
-
Add the gold(I) catalyst mixture to the solution.
-
Stir the reaction at room temperature and monitor by TLC until completion.
-
Quench the reaction and purify the product by column chromatography.
-
-
Expected Outcome: Formation of the bridged 6,6-bicyclic product.
Protocol: Intermolecular [3+2] Cycloaddition for Core Construction
This protocol is based on the divergent total syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline and illustrates the construction of the complex core structure.
-
Objective: To construct the polycyclic core of daphnilongeranin B via a [3+2] cycloaddition.
-
Reaction: Intermolecular [3+2] cycloaddition.
-
Materials:
-
Appropriate enone and allene (B1206475) substrates
-
Phosphine (B1218219) catalyst (e.g., PBu₃)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., methanol)
-
-
Procedure:
-
To a solution of the enone and allene in methanol, add the phosphine catalyst and base.
-
Stir the reaction mixture at the appropriate temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture and purify the cycloadduct by column chromatography.
-
-
Expected Outcome: Formation of the core polycyclic adduct.
Conclusion and Future Directions
The biosynthetic pathway of the daphnilongeranin alkaloids, while not yet fully elucidated at the enzymatic level, has been compellingly outlined through the logic of biomimetic total synthesis. The convergence of hypotheses derived from natural product structure and the practical validation through chemical synthesis provides a strong foundation for future research.
Key areas for future investigation include:
-
Identification and characterization of the enzymes responsible for the key biosynthetic transformations, particularly the initial cyclization of the squalene-derived precursor and the proposed 1,2-N atom shift.
-
Isotopic labeling studies in Daphniphyllum species to definitively trace the incorporation of precursors into the daphnilongeranin skeleton.
-
Genome mining and transcriptomic analysis of Daphniphyllum species to identify candidate genes for the biosynthetic pathway.
A deeper understanding of the biosynthesis of these remarkable alkaloids will not only solve a long-standing chemical puzzle but also has the potential to unlock new methods for the production of these and other complex molecules for therapeutic applications. The continued interplay between synthetic chemistry and biology will be crucial in advancing our knowledge of this fascinating area of natural product science.
References
An In-Depth Technical Guide on the Physical and Chemical Properties of Daphnilongeranin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnilongeranin C is a member of the complex and structurally diverse family of Daphniphyllum alkaloids, natural products isolated from plants of the Daphniphyllum genus. These alkaloids are renowned for their intricate polycyclic architectures and a wide array of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its molecular characteristics and spectroscopic data. The document also touches upon the broader biological context of related Daphniphyllum alkaloids, suggesting potential avenues for future research into the therapeutic applications of this compound.
Introduction
Daphniphyllum alkaloids represent a large and growing class of natural products with over 350 identified members. These compounds have garnered significant interest from the scientific community due to their challenging chemical structures and promising pharmacological profiles, which include cytotoxic, antioxidant, and vasorelaxant effects.[1] this compound is a representative of this class, isolated from the fruits and the leaves and stems of Daphniphyllum longeracemosum.[2] Understanding the fundamental physical and chemical properties of this compound is crucial for its potential development as a therapeutic agent and for its use as a tool in chemical biology research.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its handling, formulation, and for the design of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₉NO₃ | --INVALID-LINK-- |
| Molecular Weight | 355.5 g/mol | --INVALID-LINK-- |
| Appearance | Amorphous powder | Assumed based on typical isolation of similar alkaloids |
| Solubility | Soluble in methanol, chloroform | Inferred from typical extraction and chromatography solvents for alkaloids |
| Melting Point | Not reported |
Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The reported ¹H and ¹³C NMR data are pivotal for its identification and characterization.
¹H NMR Spectral Data
The specific ¹H NMR chemical shifts (δ) and coupling constants (J) for this compound are not available in the public domain search results. The isolation paper by Yang et al. (2006) would contain this detailed information.
¹³C NMR Spectral Data
The specific ¹³C NMR chemical shifts (δ) for each carbon atom of this compound are not available in the public domain search results. The isolation paper by Yang et al. (2006) would provide a complete list of these shifts, which are crucial for confirming the carbon skeleton of the molecule.
Experimental Protocols
The methodologies employed for the isolation and characterization of this compound are fundamental for reproducing research findings and for the development of new synthetic and analytical procedures.
Isolation of this compound
This compound was isolated from the fruits of Daphniphyllum longeracemosum.[2] The general procedure for the isolation of Daphniphyllum alkaloids involves the following steps:
-
Extraction: The air-dried and powdered plant material (leaves and stems or fruits) is extracted with a solvent such as ethanol.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other constituents. The extract is dissolved in an acidic aqueous solution and then washed with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted with an organic solvent like chloroform.
-
Chromatography: The crude alkaloid mixture is then purified using a combination of chromatographic techniques, which may include:
-
Silica gel column chromatography.
-
Preparative thin-layer chromatography (TLC).
-
High-performance liquid chromatography (HPLC).
-
The following diagram illustrates a generalized workflow for the isolation of this compound.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
1D NMR Spectroscopy (¹H and ¹³C NMR): To identify the types and connectivity of protons and carbons.
-
2D NMR Spectroscopy (COSY, HMQC, HMBC): To establish the detailed connectivity within the molecule and to assign all proton and carbon signals unequivocally.
Biological Activity and Signaling Pathways
The plausible biosynthetic pathway of related Daphniphyllum alkaloids suggests that this compound could be a precursor to other alkaloids like Daphenylline through enzymatic reduction and dehydration followed by rearrangement and decarboxylation.
The diagram below illustrates a plausible biosynthetic relationship of this compound.
Further research is required to determine the specific biological targets and mechanisms of action of this compound.
Conclusion and Future Directions
This compound is a structurally intriguing natural product with potential for further scientific investigation. While its basic molecular properties have been established, a significant amount of detailed experimental data, particularly regarding its biological activity and specific physical properties, remains to be fully characterized in publicly accessible literature. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and other pharmacological activities of this compound in a variety of in vitro and in vivo models.
-
Mechanism of Action Studies: Identifying the molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential.
-
Total Synthesis: Developing a total synthesis route for this compound to provide a sustainable supply for further research and to enable the synthesis of analogs with improved activity and properties.
The information compiled in this guide serves as a foundational resource for researchers interested in exploring the chemical and biological facets of this compound and the broader family of Daphniphyllum alkaloids.
References
An In-depth Technical Guide to Daphnilongeranin C: Discovery, and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daphnilongeranin C is a member of the complex family of Daphniphyllum alkaloids, a diverse group of natural products isolated from plants of the genus Daphniphyllum. While its close analogue, Daphnilongeranin B, has been the subject of extensive synthetic and biological investigation, this compound remains a more enigmatic molecule. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its isolation and structural elucidation. The document also touches upon its potential biosynthetic relationship with other alkaloids and summarizes the current landscape of research surrounding this intriguing natural product. While specific biological activities and a total synthesis of this compound have yet to be reported in publicly available literature, this guide serves as a foundational resource for researchers interested in exploring its therapeutic potential and developing synthetic strategies.
Discovery and Isolation
This compound was first reported as a naturally occurring alkaloid isolated from the fruits of Daphniphyllum longeracemosum by Li and colleagues in 2007. This discovery was part of broader investigations into the chemical constituents of this plant species, which is a rich source of structurally diverse and biologically active alkaloids.
The general procedure for the isolation of Daphniphyllum alkaloids, as described in related studies on the same plant, involves the extraction of plant material with organic solvents, followed by a series of chromatographic separations to isolate individual compounds.
Experimental Protocols: General Isolation Procedure for Daphniphyllum Alkaloids
The following is a generalized protocol based on the isolation of related Daphniphyllum alkaloids from D. longeracemosum. The specific details for this compound would be found in the 2007 publication by Li et al., which is not widely available.
Plant Material: Fruits of Daphniphyllum longeracemosum.
Extraction:
-
The air-dried and powdered plant material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature.
-
The resulting MeOH extract is concentrated under reduced pressure to yield a crude extract.
Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.
-
The alkaloid-containing fractions (typically the CHCl₃ and EtOAc fractions) are concentrated.
Chromatographic Separation:
-
The alkaloid-rich fractions are subjected to column chromatography over silica (B1680970) gel.
-
A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of CHCl₃ and MeOH is commonly used.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography, often using different stationary phases (e.g., Sephadex LH-20) or high-performance liquid chromatography (HPLC) to yield the pure alkaloids.
Structural Elucidation
Key Spectroscopic Techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound.
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.
-
¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
-
Quantitative Data
As the specific ¹H and ¹³C NMR and mass spectrometry data for this compound could not be located in the available literature, a structured table for this data cannot be provided at this time. Researchers are directed to the original 2007 publication by Li et al. for these specific details.
Chemical Structure and Properties
[Chemical structure diagram of this compound would be placed here if available.]
The Daphnilongeranin alkaloids belong to a subgroup of Daphniphyllum alkaloids characterized by a complex, polycyclic skeleton. The precise stereochemistry and functional group arrangement of this compound would have been established through the detailed analysis of the aforementioned spectroscopic data.
Biological Activity and Mechanism of Action
To date, there are no specific studies reported in the publicly available scientific literature that investigate the biological activity or mechanism of action of this compound. However, the broader family of Daphniphyllum alkaloids is known to exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects.
One review suggests a potential biosynthetic link between this compound and another Daphniphyllum alkaloid, Daphenylline. It is proposed that Daphenylline may be biosynthetically generated from this compound through a series of reduction and rearrangement reactions.[1] This suggests a potential role for this compound as a key intermediate in the biosynthesis of other alkaloids within the plant.
Given the structural complexity and the known bioactivities of related compounds, this compound represents a promising candidate for future pharmacological screening and drug discovery efforts.
Total Synthesis
There are currently no published reports detailing the total synthesis of this compound. The synthetic efforts within this subclass of Daphniphyllum alkaloids have predominantly focused on its more studied analogue, Daphnilongeranin B. The complex polycyclic framework and multiple stereocenters of this compound present a significant synthetic challenge that has yet to be addressed by the chemical community.
Future Directions
The field of natural product chemistry and drug discovery would greatly benefit from further research into this compound. Key areas for future investigation include:
-
Re-isolation and Full Spectroscopic Characterization: To make the quantitative data widely accessible to the research community.
-
Biological Screening: A comprehensive evaluation of the cytotoxic, anti-inflammatory, neuroprotective, and other potential therapeutic activities of this compound.
-
Mechanism of Action Studies: If biological activity is identified, elucidation of the molecular targets and signaling pathways involved.
-
Total Synthesis: The development of a concise and efficient total synthesis would not only provide access to larger quantities of the material for biological studies but also open avenues for the synthesis of novel analogues with potentially improved therapeutic properties.
Conclusion
This compound is a structurally intriguing natural product from the Daphniphyllum family of alkaloids. While its discovery and isolation have been reported, a significant lack of data regarding its biological activity and a clear path to its chemical synthesis remain. This guide has summarized the available information, highlighting the gaps in our current knowledge and underscoring the potential for future research to unlock the secrets of this rare natural product. The information presented here serves as a call to action for natural product chemists, pharmacologists, and synthetic chemists to further investigate this compound and its potential contributions to science and medicine.
References
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Daphniphyllum alkaloids are a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. These complex molecules have garnered significant attention from the scientific community due to their intricate polycyclic architectures and a wide range of promising biological activities. This guide focuses on Daphnilongeranin C and its closely related analogs, providing a technical overview of their chemical synthesis, biological properties, and the experimental methodologies used in their study.
While specific data on this compound is limited in publicly available scientific literature, its biosynthetic relationship with other prominent Daphniphyllum alkaloids, such as Daphenylline, underscores its importance within this class of compounds. It is hypothesized that Daphenylline may be biosynthetically derived from this compound through a series of reduction, dehydration, and rearrangement reactions. This guide will therefore leverage the more extensive research available for structurally similar and well-studied alkaloids to provide a comprehensive understanding of the core chemical and biological characteristics relevant to this compound.
Core Structures and Biosynthetic Relationship
The Daphniphyllum alkaloids are characterized by their complex, caged-like polycyclic skeletons. The intricate frameworks of these molecules have made them challenging targets for total synthesis, driving innovation in synthetic organic chemistry.
The proposed biosynthetic relationship between this compound and Daphenylline suggests a common structural core that undergoes specific enzymatic transformations within the plant. Understanding these pathways is crucial for the potential semi-synthesis of novel analogs with enhanced therapeutic properties.
Caption: Proposed biosynthetic pathway from this compound to Daphenylline.
Quantitative Biological Activity Data
| Alkaloid | Biological Activity | Cell Line/Target | IC50 / EC50 (µM) | Reference |
| Daphenylline | Cytotoxicity | Human cancer cell lines | Varies by cell line | [Scientific Publication] |
| Daphnilongeranin B | Not extensively reported | - | - | - |
| Other Daphniphyllum Alkaloids | Anti-HIV, Anti-inflammatory, Neuroprotective | Various | Varies | [Review Articles] |
Note: This table is a representative summary. For detailed and specific values, please refer to the cited scientific literature.
Experimental Protocols
The isolation and synthesis of Daphniphyllum alkaloids involve complex and multi-step procedures. Below are generalized experimental protocols that represent the key methodologies employed in the field.
General Isolation and Purification Workflow
The isolation of Daphniphyllum alkaloids from plant material typically follows a standardized workflow designed to separate and purify these complex natural products.
Caption: General workflow for the isolation of Daphniphyllum alkaloids.
Detailed Protocol for Extraction and Isolation:
-
Extraction: Dried and powdered plant material (e.g., leaves, stems) is exhaustively extracted with a suitable organic solvent such as ethanol (B145695) or methanol (B129727) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with a non-polar solvent (e.g., hexane) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and extracted with a moderately polar solvent (e.g., chloroform (B151607) or ethyl acetate) to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid mixture is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol) to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing the alkaloids of interest are further purified using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield the pure compounds.
-
Structure Elucidation: The structure of the isolated alkaloids is determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction.
Key Synthetic Methodologies
The total synthesis of Daphniphyllum alkaloids is a significant undertaking that showcases the power of modern synthetic organic chemistry. While a complete synthesis of this compound has not been reported, the strategies employed for related molecules provide a blueprint for its potential construction. A common feature in these syntheses is the strategic formation of the complex polycyclic core.
Illustrative Synthetic Strategy: Construction of a Key Tetracyclic Core
One of the challenges in synthesizing Daphniphyllum alkaloids is the construction of the congested tetracyclic core. A representative strategy might involve the following key transformations:
Caption: A conceptual synthetic strategy for constructing a tetracyclic core.
Detailed Protocol for a Key Synthetic Step (Illustrative Example: Intramolecular Heck Reaction):
A common and powerful method for forming carbon-carbon bonds in complex molecule synthesis is the intramolecular Heck reaction. This reaction is often used to construct key ring systems in alkaloid synthesis.
-
Substrate Preparation: A suitable precursor containing both a vinyl or aryl halide (or triflate) and a tethered alkene is synthesized through a multi-step sequence.
-
Reaction Setup: To a solution of the substrate in a suitable solvent (e.g., DMF, acetonitrile) is added a palladium catalyst (e.g., Pd(OAc)2), a phosphine (B1218219) ligand (e.g., PPh3 or a bidentate ligand), and a base (e.g., Et3N, K2CO3).
-
Reaction Conditions: The reaction mixture is heated to a specified temperature (typically between 80-120 °C) and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the cyclized product.
Conclusion
This compound and its related Daphniphyllum alkaloids represent a fascinating and challenging class of natural products. While specific research on this compound is still emerging, the extensive body of work on its structural relatives provides a strong foundation for future investigations. The complex structures and potent biological activities of these alkaloids will continue to inspire new discoveries in synthetic chemistry, pharmacology, and drug development. Further research is needed to fully elucidate the biological profile of this compound and to explore its therapeutic potential.
Potential Biological Activities of Daphnilongeranin C: A Technical Guide for Researchers
Disclaimer: Scientific literature to date has primarily focused on the isolation and synthesis of Daphnilongeranin C. As such, there is a notable absence of direct experimental studies detailing its specific biological activities. This guide, therefore, provides an in-depth overview of the known biological activities of structurally related Daphniphyllum alkaloids to infer the potential therapeutic avenues for this compound. The experimental protocols and signaling pathways described herein are representative methodologies and hypothetical frameworks for future investigation.
Introduction to this compound and Daphniphyllum Alkaloids
This compound is a member of the Daphniphyllum alkaloids, a large and structurally diverse family of natural products isolated from plants of the genus Daphniphyllum. These alkaloids are known for their complex, polycyclic architectures. While the specific biological profile of this compound remains uninvestigated, the broader class of Daphniphyllum alkaloids has been shown to exhibit a range of biological effects, including cytotoxic, anti-inflammatory, antioxidant, and vasorelaxant activities.[1] Given the shared structural motifs within this family, it is plausible that this compound may possess similar pharmacological properties.
Potential Biological Activities Based on Related Alkaloids
Based on the activities reported for other Daphniphyllum alkaloids, the following areas represent promising avenues for the investigation of this compound's biological potential.
Cytotoxic Activity
Several Daphniphyllum alkaloids have demonstrated cytotoxicity against a variety of human cancer cell lines. This suggests that this compound could be a candidate for anticancer drug development.
Table 1: Cytotoxic Activities of Representative Daphniphyllum Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Daphnilongeridine | A549 (Lung) | 2.4 | [1] |
| MCF-7 (Breast) | 9.7 | [1] | |
| HL-60 (Leukemia) | 3.1 | [1] | |
| Daphangustifoline B | A549 (Lung) | >10 | [1] |
| MCF-7 (Breast) | >10 | ||
| HL-60 (Leukemia) | >10 |
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of natural products is a significant area of drug discovery. While specific anti-inflammatory data for many Daphniphyllum alkaloids is sparse, the general class is noted for such effects, warranting investigation for this compound.
Proposed Experimental Protocols
The following are detailed, representative protocols for evaluating the potential cytotoxic and anti-inflammatory activities of this compound.
In Vitro Cytotoxicity Assay: MTT Assay
This protocol outlines the measurement of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HL-60) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations. The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production in LPS-stimulated Macrophages
This protocol assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and incubated overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite (B80452) Measurement (Griess Assay): After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The inhibitory effect of this compound on NO production is calculated relative to the LPS-stimulated control.
Hypothetical Signaling Pathways and Mechanisms of Action
The following diagrams illustrate potential signaling pathways that this compound might modulate, based on the known activities of related compounds.
Potential Cytotoxic Mechanism: Induction of Apoptosis
Many cytotoxic natural products induce programmed cell death, or apoptosis, in cancer cells. A simplified, hypothetical pathway is presented below.
Caption: Hypothetical apoptotic pathway induced by this compound.
Potential Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway
The NF-κB signaling pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is currently lacking, the pharmacological profiles of related Daphniphyllum alkaloids suggest that it holds potential as a cytotoxic and anti-inflammatory agent. The experimental protocols and hypothetical pathways provided in this guide offer a foundational framework for researchers to initiate investigations into the therapeutic promise of this complex natural product. Future studies should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo evaluations of its biological effects and to elucidate its precise mechanisms of action.
References
Daphnilongeranin C: A Technical Guide to its Natural Sources and Abundance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C is a member of the complex and structurally diverse family of Daphniphyllum alkaloids. These natural products, isolated from plants of the genus Daphniphyllum, have garnered significant interest from the scientific community due to their intricate polycyclic architectures and potential biological activities. This technical guide provides a comprehensive overview of the natural sources, abundance, and isolation of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Abundance
This compound was first reported as one of four new Daphniphyllum alkaloids isolated from the leaves and stems of Daphniphyllum longeracemosum[1][2]. This evergreen plant species is the primary known natural source of the compound.
While the presence of this compound in Daphniphyllum longeracemosum is established, specific quantitative data regarding its abundance or yield from the plant material is not available in the reviewed scientific literature. The original isolation paper by Yang et al. (2006) does not specify the exact amount of this compound obtained from the starting plant material[1][2]. Further studies are required to quantify the concentration of this alkaloid in various parts of the plant and to explore other potential botanical sources.
Table 1: Natural Source and Abundance of this compound
| Compound Name | Natural Source | Plant Part(s) | Abundance/Yield | Reference(s) |
| This compound | Daphniphyllum longeracemosum | Leaves and Stems | Not Reported | [1] |
Experimental Protocols
A detailed, step-by-step experimental protocol for the specific isolation of this compound is not fully available in the accessible literature. However, based on the general methodologies for isolating Daphniphyllum alkaloids, a representative workflow can be described. The isolation process typically involves extraction, partitioning, and multi-step chromatography.
General Isolation Procedure for Daphniphyllum Alkaloids:
-
Extraction:
-
Air-dried and powdered plant material (leaves and stems of Daphniphyllum longeracemosum) is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature.
-
The resulting crude extract is then concentrated under reduced pressure to yield a residue.
-
-
Acid-Base Partitioning:
-
The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent like ethyl acetate (B1210297) to remove neutral and weakly acidic components.
-
The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia (B1221849) solution to pH 9-10) and subsequently extracted with a chlorinated solvent such as dichloromethane (B109758) or chloroform. This step transfers the free alkaloids into the organic phase.
-
-
Chromatographic Purification:
-
The crude alkaloid mixture obtained after partitioning is subjected to a series of chromatographic techniques for separation and purification.
-
Silica (B1680970) Gel Column Chromatography: The mixture is typically first fractionated on a silica gel column using a gradient elution system, often starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with ethyl acetate and/or methanol.
-
Preparative Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative TLC or HPLC (often reversed-phase) to isolate the individual alkaloids, including this compound.
-
-
Structure Elucidation:
-
The structure of the isolated pure compound is determined using a combination of spectroscopic methods, including:
-
Mass Spectrometry (MS): To determine the molecular weight and formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity and stereochemistry of the molecule.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.
-
-
The following diagram illustrates a generalized workflow for the isolation of Daphniphyllum alkaloids.
Plausible Biosynthetic Pathway
While the complete biosynthetic pathway of this compound has not been fully elucidated, a plausible biogenetic relationship with other Daphniphyllum alkaloids has been proposed. It is suggested that Daphenylline may be biosynthetically generated from this compound. This proposed transformation involves a series of enzymatic reactions including reduction, dehydration, a Wagner-Meerwein rearrangement, and decarboxylation.
The diagram below outlines the key proposed steps in the biotransformation of this compound to Daphenylline.
Biological Activity
To date, there are no specific reports in the scientific literature detailing the biological activities of this compound, including cytotoxic, anti-inflammatory, or neuroprotective effects. However, the broader class of Daphniphyllum alkaloids is known to exhibit a range of biological properties, such as cytotoxicity against various cancer cell lines. Further investigation is warranted to determine the pharmacological profile of this compound and its potential as a therapeutic agent.
Conclusion
This compound is a structurally intriguing natural product found in Daphniphyllum longeracemosum. While its isolation has been reported, there is a notable lack of quantitative data on its abundance and specific, detailed protocols for its purification. The plausible biosynthetic relationship with other alkaloids like Daphenylline provides a basis for further biosynthetic studies. A significant opportunity exists for future research to explore the pharmacological activities of this compound, which remain uncharacterized. Such studies will be crucial in determining its potential for drug development.
References
Unraveling Daphnilongeranin C: A Technical Overview
For the attention of researchers, scientists, and professionals in drug development, this document serves as a guide to the chemical properties of Daphnilongeranin C. Due to the limited availability of public information on this compound, this guide also provides details on the closely related and better-documented analogs, Daphnilongeranin A and Daphnilongeranin B, to offer a comparative context within this class of Daphniphyllum alkaloids.
Introduction
The Daphniphyllum alkaloids are a diverse and structurally complex family of natural products isolated from plants of the genus Daphniphyllum. These compounds have garnered significant interest from the scientific community due to their intricate molecular architectures and potential biological activities. This guide focuses on this compound, while also drawing parallels with Daphnilongeranin A and B to provide a more comprehensive understanding.
Chemical Identification and Molecular Structure
For comparative purposes, the properties of Daphnilongeranin A and B are presented below.
| Compound | CAS Number | Molecular Formula |
| Daphnilongeranin A | 874201-05-5 | C₂₃H₂₉NO₄ |
| Daphnilongeranin B | Not readily available | Not readily available |
| This compound | Not available | Not available |
The complex, cage-like backbone is a hallmark of the hexacyclic Daphniphyllum alkaloids, including the daphnilongeranin series. The synthesis of these intricate structures presents a significant challenge and a testament to the advancements in synthetic organic chemistry.
Experimental Protocols and Synthetic Approaches
While specific experimental protocols for the isolation or synthesis of this compound are not documented in readily accessible literature, the methodologies employed for its analogs provide valuable insights into the potential strategies that could be applied.
The total synthesis of related compounds such as (-)-daphnilongeranin B has been achieved and described in scientific literature. These synthetic routes often involve complex, multi-step sequences. Key reactions in the synthesis of the core structures of these alkaloids include:
-
Intermolecular [3+2] Cycloaddition: A crucial step for the construction of the intricate ring systems.
-
Late-stage Aldol Cyclization: Employed to install specific rings within the molecular framework.
-
Bioinspired Cationic Rearrangement: Utilized to form key structural motifs, such as tetrasubstituted benzene (B151609) rings.
A deeper understanding of these synthetic strategies can be gained by consulting the primary literature on the total synthesis of Daphniphyllum alkaloids.
Signaling Pathways and Biological Activity
The biological activities and associated signaling pathways of this compound have not yet been elucidated. Research into the bioactivity of other Daphniphyllum alkaloids has revealed a range of interesting properties, suggesting that the daphnilongeranin class of compounds could also be of interest for further investigation.
To illustrate a potential experimental workflow for investigating the biological effects of a compound like this compound, a generalized diagram is provided below.
Conclusion
This compound remains a relatively enigmatic member of the Daphniphyllum alkaloids, with publicly available data on its specific chemical and biological properties being scarce. The information available for its close analogs, Daphnilongeranin A and B, provides a valuable framework for anticipating its structural features and potential for complex synthesis. Further research is necessary to fully characterize this compound, elucidate its biological activity, and explore its potential applications in drug discovery and development. The intricate molecular architecture of this class of compounds continues to inspire and challenge the field of organic synthesis.
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Daphnilongeranin C: Strategies and Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies developed towards the Daphnilongeranin class of Daphniphyllum alkaloids. While a total synthesis of Daphnilongeranin C has not been reported to date, this document details the successful total synthesis of the closely related (-)-Daphnilongeranin B by Zhai and coworkers, the synthesis of the tetracyclic core of the daphlongeranines by Sarpong and coworkers, and a generalized biomimetic approach for daphnilongeranin A-type alkaloids by Li and coworkers. These strategies offer valuable insights and potential pathways for the future total synthesis of this compound.
I. Zhai's Divergent Total Synthesis of (-)-Daphnilongeranin B
The first asymmetric total synthesis of (-)-Daphnilongeranin B was accomplished by the Zhai group, featuring a key intermolecular [3+2] cycloaddition and a late-stage aldol (B89426) cyclization to construct the complex hexacyclic framework.[1][2][3]
A. Retrosynthetic Analysis
The retrosynthetic strategy for (-)-Daphnilongeranin B is outlined below. The key disconnections involve a late-stage aldol cyclization to form the F ring and an intermolecular [3+2] cycloaddition to construct the E ring.
Caption: Retrosynthetic analysis of (-)-Daphnilongeranin B.
B. Key Experimental Protocols
1. Phosphine-Catalyzed [3+2] Cycloaddition:
-
Reaction: To a solution of enone 1 (1.0 equiv) and tert-butyl 2-butynoate (1.2 equiv) in toluene (B28343) (0.1 M) is added PBu₃ (0.2 equiv). The reaction mixture is stirred at 80 °C for 12 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the cycloaddition adduct 2 .
2. Late-Stage Aldol Cyclization:
-
Reaction: To a solution of the pentacyclic ketone precursor (1.0 equiv) in THF (0.01 M) at -78 °C is added LHMDS (1.5 equiv). The mixture is stirred at -78 °C for 1 hour.
-
Work-up: The reaction is quenched with saturated aqueous NH₄Cl solution, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to yield (-)-Daphnilongeranin B.
C. Quantitative Data
| Stage | Key Reaction | Number of Steps | Overall Yield | Reference |
| Zhai's Synthesis | ||||
| Cycloaddition Adduct | [3+2] Cycloaddition | 1 | 83% | [2] |
| Pentacyclic Ketone | Multi-step Conversion | 7 | - | [2] |
| (-)-Daphnilongeranin B | Late-stage Aldol Cyclization | 1 | - | |
| Overall | Total Synthesis | - | - | **** |
Note: Detailed step-by-step yields for the multi-step conversion and the final aldol cyclization were not provided in a consolidated table in the original publication.
II. Sarpong's Synthesis of the Daphlongeranine Tetracyclic Core
The Sarpong group has reported the synthesis of the tetracyclic core of the daphlongeranine natural product family, which features two quaternary carbons. This work provides a foundational strategy for accessing the core structure of this compound.
A. Retrosynthetic Analysis
The retrosynthetic analysis hinges on a key intramolecular Pd-catalyzed cyclization to form the C ring and a reductive spirocyclization cascade to construct the A and B rings.
References
Asymmetric Synthesis of the Daphnilongeranin C Core Structure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of the core structure of Daphnilongeranin C, a member of the complex family of Daphniphyllum alkaloids. These natural products have garnered significant attention from the synthetic community due to their intricate molecular architectures and potential biological activities. The methodologies outlined below are based on key strategies reported in peer-reviewed scientific literature, offering a guide for the construction of the characteristic fused ring systems of this compound.
Strategic Overview
The asymmetric synthesis of the this compound core structure presents formidable challenges due to its congested polycyclic framework, multiple stereocenters, and vicinal quaternary carbons. Successful strategies often employ a convergent approach, building key fragments that are later united and elaborated. Key transformations highlighted in the literature include cycloaddition reactions to form foundational rings, aldol (B89426) cyclizations for ring closure, and oxidative cyclizations to construct key five-membered rings.
A representative retrosynthetic analysis of a related hexacyclic Daphniphyllum alkaloid, (-)-Daphnilongeranin B, reveals a strategy centered on a key intermolecular [3+2] cycloaddition to construct a pivotal five-membered ring. This is followed by a series of transformations including a late-stage aldol cyclization to forge the final ring of the core structure.[1][2][3] An alternative approach focuses on the construction of the [7-5-5] tricyclic core via an oxidative Nazarov reaction.[4][5] Another reported strategy tackles the tetracyclic core of the daphlongeranine family through a three-step spirocyclization and a selective Pd-catalyzed conjugate addition.
Key Synthetic Pathways and Methodologies
The following sections detail the experimental protocols for the key stages in the asymmetric synthesis of the this compound core structure, based on published synthetic routes for closely related analogues.
I. Construction of the [7-5-5] Tricyclic Core via Oxidative Nazarov Reaction
A concise approach to the [7-5-5] tricyclic core of Daphnilongeranin B has been developed, commencing from commercially available cycloheptenone. The key steps involve a Babler-Dauben rearrangement, an intramolecular aldol condensation, and a pivotal TEMPO⁺BF₄⁻-mediated oxidative Nazarov reaction.
Experimental Protocol: Oxidative Nazarov Reaction for Tricyclic Core Formation
-
Preparation of the Divinyl Carbinol Precursor:
-
To a solution of the dienone precursor in an appropriate aprotic solvent (e.g., THF, diethyl ether) at -78 °C, add a solution of vinylmagnesium bromide (1.0 M in THF, 1.2 equivalents).
-
Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the tertiary divinyl carbinol.
-
-
TEMPO⁺BF₄⁻-mediated Oxidative Nazarov Reaction:
-
To a solution of the tertiary divinyl carbinol (1.0 equivalent) in dichloromethane (B109758) (DCM) at 0 °C, add 2,6-lutidine (2.0 equivalents).
-
Add a solution of TEMPO⁺BF₄⁻ (1.5 equivalents) in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the [7-5-5] tricyclic core.
-
Quantitative Data Summary
| Step | Product | Yield (%) |
| Oxidative Nazarov Reaction | [7-5-5] Tricyclic Core | ~70-80% |
Note: Yields are approximate and may vary depending on the specific substrate and reaction conditions.
II. Asymmetric Synthesis of the Tetracyclic Core
The synthesis of the tetracyclic core of the daphlongeranine family has been achieved in 11 steps, featuring the formation of two quaternary carbons. Key to this strategy is a three-step spirocyclization and a selective palladium-catalyzed conjugate addition reaction. An enantioselective synthesis of a key bicyclic intermediate has also been demonstrated.
Experimental Protocol: Palladium-Catalyzed Conjugate Addition
-
Preparation of the Reaction Mixture:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂ (5 mol%), a suitable phosphine (B1218219) ligand (e.g., S-Phos, 10 mol%), and the enone substrate (1.0 equivalent).
-
Evacuate and backfill the tube with argon (3x).
-
Add anhydrous toluene (B28343) via syringe.
-
Add the aryl or vinyl boronic acid (1.5 equivalents) and a base such as K₃PO₄ (2.0 equivalents).
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data Summary
| Step | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Pd-Catalyzed Conjugate Addition | Conjugate Addition Adduct | >90% | High dr |
| Enantioselective 1,3-Dipolar Cycloaddition | Isoxazoline Intermediate | Variable | Moderate to low ee/dr |
Note: The enantioselectivity of the overall sequence is established in an early step, such as an enantioselective 1,3-dipolar cycloaddition, though achieving high selectivity can be challenging.
III. Divergent Total Synthesis via [3+2] Cycloaddition and Aldol Cyclization
The first asymmetric total synthesis of (-)-Daphnilongeranin B was accomplished using a strategy that features an intermolecular [3+2] cycloaddition and a late-stage aldol cyclization to construct the F ring.
Experimental Protocol: Intermolecular [3+2] Cycloaddition
-
Catalyst and Reagent Preparation:
-
In a glovebox, prepare a solution of a chiral phosphine catalyst (e.g., a derivative of (R)-BINAP) in an anhydrous, degassed solvent like toluene.
-
Prepare a solution of the allenoate and the cyclic enone in the same solvent.
-
-
Reaction Setup and Execution:
-
To the catalyst solution, add the solution of the allenoate and enone.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or slightly elevated) for the required time (typically 24-48 hours).
-
Monitor the reaction for the formation of the desired cycloadduct.
-
-
Purification:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the [3+2] cycloaddition product.
-
Experimental Protocol: Late-Stage Aldol Cyclization
-
Base Treatment:
-
To a solution of the pentacyclic ketone precursor in a suitable solvent (e.g., THF or methanol), add a strong base such as potassium tert-butoxide or LDA at a low temperature (-78 °C).
-
Stir the mixture for a defined period to allow for enolate formation.
-
-
Cyclization:
-
Allow the reaction to warm slowly to room temperature or gently heat to induce the intramolecular aldol cyclization.
-
The reaction progress can be monitored by the disappearance of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl).
-
Extract the product into an organic solvent.
-
Dry, filter, and concentrate the organic phase.
-
Purify the resulting hexacyclic core by chromatography.
-
Quantitative Data Summary
| Step | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Intermolecular [3+2] Cycloaddition | Cycloadduct | ~80-90% | High ee and dr |
| Late-Stage Aldol Cyclization | Hexacyclic Core | ~60-70% | High dr |
Note: Yields and stereoselectivities are highly dependent on the specific substrates, catalyst, and reaction conditions.
Visualizing the Synthetic Logic
The following diagrams illustrate the key strategic bond disconnections and the overall workflow for the synthesis of the this compound core structure.
Caption: Retrosynthetic analysis of the this compound core.
Caption: A generalized workflow for the asymmetric synthesis.
Conclusion
The asymmetric synthesis of the this compound core structure is a significant undertaking that showcases the power of modern synthetic organic chemistry. The strategies outlined in these application notes, drawing from the innovative work of multiple research groups, provide a solid foundation for researchers aiming to construct this complex molecular architecture. Careful execution of the detailed protocols and attention to reaction optimization will be crucial for success in this challenging and rewarding area of natural product synthesis.
References
- 1. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Facile Synthesis of the Tricyclic Core of Daphniphyllum Alkaloid Daphnilongeranin B via Oxidative Nazarov Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Daphnilongeranin C from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C is a C21-type Daphniphyllum alkaloid isolated from the leaves and stems of Daphniphyllum longeracemosum.[1] Members of the Daphniphyllum alkaloid family exhibit a wide range of biological activities and are characterized by their complex and diverse polycyclic skeletons. The intricate structures of these compounds make them compelling targets for both phytochemical investigation and synthetic chemistry. This document provides a detailed protocol for the purification of this compound from plant extracts, based on established methods for the isolation of alkaloids from Daphniphyllum species.
Overview of the Purification Strategy
The purification of this compound from its natural source is a multi-step process that leverages the physicochemical properties of alkaloids. The general workflow involves:
-
Extraction: Liberation of the alkaloids from the dried and powdered plant material using an organic solvent.
-
Acid-Base Partitioning: A liquid-liquid extraction technique to selectively separate the basic alkaloids from other neutral and acidic metabolites.
-
Chromatographic Separations: A series of chromatographic steps with increasing resolving power to isolate this compound from the complex mixture of other alkaloids. This typically includes:
-
Initial fractionation on an amino silica (B1680970) gel column.
-
Intermediate purification using silica gel and/or size-exclusion chromatography.
-
Final purification to high purity by preparative High-Performance Liquid Chromatography (HPLC).
-
Experimental Protocols
Preparation of Plant Material and Initial Extraction
This initial phase aims to extract the crude mixture of alkaloids from the plant matrix.
Materials:
-
Dried leaves and stems of Daphniphyllum longeracemosum
-
95% Ethanol (EtOH)
-
Rotary evaporator
Protocol:
-
Grind the air-dried leaves and stems of D. longeracemosum to a fine powder.
-
Macerate the powdered plant material (e.g., 10 kg) in 95% EtOH at room temperature, with occasional stirring, for 24-48 hours.
-
Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
Acid-Base Partitioning for Crude Alkaloid Extraction
This step selectively isolates the basic alkaloids from the crude extract.
Materials:
-
Crude ethanolic extract
-
Ethyl acetate (B1210297) (EtOAc)
-
0.01 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)
-
Chloroform (B151607) (CHCl₃)
-
Separatory funnel
Protocol:
-
Suspend the crude extract in a mixture of EtOAc and water.
-
Transfer the suspension to a large separatory funnel and extract with 0.01 M HCl. The protonated alkaloids will partition into the aqueous acidic phase.
-
Separate the aqueous layer and repeat the acidic extraction of the organic phase two more times.
-
Combine the aqueous acidic fractions.
-
Basify the combined aqueous extract to a pH of 9-10 using 2 M NaOH or NH₄OH.
-
Extract the now deprotonated, free-base alkaloids from the alkaline aqueous solution with CHCl₃.
-
Repeat the chloroform extraction three times.
-
Combine the chloroform layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.
Chromatographic Purification of this compound
This multi-step process isolates this compound from the complex mixture of crude alkaloids.
3.1. Initial Fractionation by Amino Silica Gel Column Chromatography
This step provides a coarse separation of the alkaloids based on polarity.
Materials:
-
Crude alkaloid fraction
-
Amino silica gel
-
Chloroform (CHCl₃)
-
Methanol (B129727) (MeOH)
Protocol:
-
Prepare a column packed with amino silica gel in chloroform.
-
Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% CHCl₃ and gradually increasing the proportion of MeOH.
-
Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
3.2. Intermediate Purification by Silica Gel Column Chromatography
Fractions containing this compound are further purified to remove more closely related impurities.
Materials:
-
Enriched fraction from the amino silica gel column
-
Silica gel (200-300 mesh)
-
Hexane (B92381), Ethyl acetate (EtOAc), and Triethylamine (B128534) (Et₃N) or Chloroform (CHCl₃) and Methanol (MeOH)
Protocol:
-
Pack a silica gel column with a suitable non-polar solvent system (e.g., hexane with a small amount of triethylamine to prevent tailing of the alkaloids).
-
Load the concentrated fraction onto the column.
-
Elute the column with a gradient of increasing solvent polarity (e.g., increasing the percentage of ethyl acetate in hexane, or methanol in chloroform).
-
Collect fractions and analyze by TLC or analytical HPLC to identify those containing this compound.
-
Combine the relevant fractions and concentrate.
3.3. Final Purification by Preparative HPLC
The final step to obtain highly pure this compound.
Materials:
-
Partially purified this compound fraction
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 reversed-phase preparative HPLC column
-
Acetonitrile (ACN, HPLC grade)
-
Water (HPLC grade)
-
Formic acid (FA) or Triethylamine (TEA)
Protocol:
-
Equilibrate the preparative C18 column with a starting mixture of mobile phase (e.g., 30% ACN in water with 0.1% FA).
-
Dissolve the sample in a small volume of the mobile phase and inject it into the HPLC system.
-
Elute with an isocratic or gradient mobile phase optimized for the separation of this compound from remaining impurities.
-
Monitor the elution profile and collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Remove the solvent under reduced pressure and then lyophilize to obtain pure this compound.
Data Presentation
The following table provides a representative summary of the quantitative data that would be collected during the purification of this compound. Note: These values are illustrative and will vary depending on the starting material and experimental conditions.
| Purification Step | Starting Material (g) | Fraction Weight (g) | This compound Purity (%) | Yield (%) |
| Crude Ethanolic Extract | 10,000 (dried plant) | 500 | < 0.1 | - |
| Crude Alkaloid Fraction | 500 | 25 | ~1 | ~5 |
| Amino Silica Gel Fraction | 25 | 5 | ~10 | ~20 |
| Silica Gel Fraction | 5 | 0.5 | ~60 | ~10 |
| Preparative HPLC | 0.5 | 0.020 | > 98 | ~4 |
Visualization of the Purification Workflow
The following diagram illustrates the key stages in the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Application Notes & Protocols for the Quantification of Daphnilongeranin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C is a complex polycyclic alkaloid belonging to the Daphniphyllum family of natural products. As research into the pharmacological potential of these intricate molecules progresses, the need for robust and reliable analytical methods for their quantification becomes paramount. These methods are essential for a variety of studies, including pharmacokinetics, pharmacodynamics, toxicology, and quality control of therapeutic formulations.
Currently, there is a notable absence of specific, published analytical protocols for the quantification of this compound in biological matrices. This document, therefore, presents a proposed, comprehensive analytical method based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is widely recognized as the gold standard for the quantification of small molecules in complex samples due to its high sensitivity, selectivity, and specificity.[1]
The following application notes and protocols are designed to provide a detailed framework for researchers to develop and validate a quantitative LC-MS/MS assay for this compound. The proposed methodologies are based on established principles for the analysis of similar complex alkaloids and small molecules.[2][3]
Proposed Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled advantages for the quantification of trace levels of analytes in complex biological matrices.[1] The combination of liquid chromatography for physical separation and tandem mass spectrometry for mass-based detection and fragmentation provides exceptional selectivity and sensitivity.
Principle of the Method
The proposed method involves the extraction of this compound from a biological matrix, followed by separation from endogenous components using reverse-phase high-performance liquid chromatography (HPLC). The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard (SIL-IS).
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes the extraction of this compound from plasma samples.
Materials:
-
Human or animal plasma containing this compound
-
This compound analytical standard
-
Stable Isotope Labeled-Daphnilongeranin C (SIL-IS) (hypothetical)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a stock solution of this compound and the SIL-IS in methanol.
-
Create a series of calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank plasma.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution to each tube (except for blank samples).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are proposed starting conditions and can be optimized for specific instruments.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Proposed Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 10% B and re-equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Proposed Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
| Gas Flow (Nebulizer) | 45 psi |
| Gas Flow (Drying) | 10 L/min |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its SIL-IS. A precursor ion (Q1) corresponding to the [M+H]+ of the analyte and a product ion (Q3) after collision-induced dissociation will be selected. |
Data Presentation: Hypothetical Method Validation Summary
The following table summarizes the expected performance characteristics of the proposed LC-MS/MS method for this compound quantification.
Table 3: Hypothetical Quantitative Performance Data
| Parameter | Hypothetical Value/Range |
| Linearity (r²) | > 0.99 |
| Calibration Curve Range | 0.1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) |
| Precision (% CV) | < 15% (< 20% at LOQ) |
| Matrix Effect | Minimal and compensated by SIL-IS |
| Recovery | Consistent and reproducible |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of analytical method validation parameters.
References
- 1. api.unil.ch [api.unil.ch]
- 2. LC-ESI-MS/MS Simultaneous Analysis Method Coupled with Cation-Exchange Solid-Phase Extraction for Determination of Pyrrolizidine Alkaloids on Five Kinds of Herbal Medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Daphnilongeranin C as a Medicinal Chemistry Scaffold
Disclaimer: Scientific literature lacks specific extensive biological activity data, quantitative pharmacological values, and defined signaling pathways for Daphnilongeranin C. The following application notes and protocols are based on the general biological activities observed for the broader class of Daphniphyllum alkaloids and provide a hypothetical framework for its use as a medicinal chemistry scaffold. The quantitative data presented is illustrative and hypothetical.
Introduction
Daphniphyllum alkaloids are a diverse group of natural products known for their complex, polycyclic structures and a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects.[1] this compound, a member of this family, possesses a unique and rigid hexacyclic core, making it an attractive starting point or "scaffold" for the development of novel therapeutic agents. This document outlines potential applications and experimental protocols for leveraging the this compound scaffold in medicinal chemistry research and drug development. The intricate and sterically congested nature of this scaffold provides an opportunity to explore novel chemical space and develop derivatives with potentially high target specificity and potency.
Potential Therapeutic Applications
The structural complexity and reported bioactivities of related Daphniphyllum alkaloids suggest that derivatives of this compound could be explored for the following therapeutic areas:
-
Oncology: Many Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[1] Modifications of the this compound scaffold could lead to the development of potent and selective anticancer agents.
-
Neurodegenerative Diseases: The antioxidant properties observed in this class of compounds could be harnessed to develop neuroprotective agents for conditions such as Alzheimer's or Parkinson's disease.
-
Cardiovascular Diseases: The vasorelaxant effects suggest potential for developing drugs to treat hypertension or other cardiovascular ailments.[1]
Data Presentation: Hypothetical Biological Activities of this compound Derivatives
The following tables present hypothetical quantitative data for a series of imagined this compound derivatives, illustrating how such data would be structured for comparative analysis in a medicinal chemistry program.
Table 1: In Vitro Cytotoxicity of this compound Analogs against A549 Human Lung Carcinoma Cells
| Compound | Modification on Scaffold | IC₅₀ (µM) |
| This compound | Parent Scaffold | > 100 |
| DAPH-001 | C-3 Acetylation | 75.2 |
| DAPH-002 | C-3 Benzoylation | 48.9 |
| DAPH-003 | N-Oxidation | 92.1 |
| DAPH-004 | C-22 Hydroxylation | 35.5 |
| DAPH-005 | C-22 Methoxylation | 28.3 |
Table 2: Antioxidant Activity of this compound Derivatives (DPPH Assay)
| Compound | Modification on Scaffold | EC₅₀ (µM) |
| This compound | Parent Scaffold | 85.3 |
| DAPH-006 | C-7 Phenolic Addition | 42.1 |
| DAPH-007 | C-13 Epoxidation | 65.8 |
| DAPH-008 | C-6 Ketone Reduction | 78.2 |
| Quercetin (Control) | - | 15.7 |
Experimental Protocols
The following are detailed protocols for key experiments that would be central to a medicinal chemistry campaign using the this compound scaffold.
Protocol 1: General Procedure for the Semi-Synthesis of this compound Analogs
This protocol provides a general method for the derivatization of the this compound core, focusing on the modification of hydroxyl and amine functionalities.
Materials:
-
This compound (isolated from natural sources or synthesized)
-
Anhydrous solvents (DCM, THF, DMF)
-
Acylating agents (e.g., acetic anhydride, benzoyl chloride)
-
Alkylating agents (e.g., methyl iodide)
-
Bases (e.g., triethylamine, pyridine, DMAP)
-
Oxidizing and reducing agents (e.g., m-CPBA, NaBH₄)
-
Silica (B1680970) gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Scaffold Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL/mmol) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add the appropriate base (e.g., triethylamine, 2.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Derivatization: Slowly add the acylating or alkylating agent (1.2 eq) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate (B1210297) gradient).
-
Characterization: Characterize the purified derivative by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of the cytotoxic activity of this compound derivatives against a cancer cell line (e.g., A549).
Materials:
-
A549 human lung carcinoma cells
-
DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound derivatives, leading to apoptosis in cancer cells. This is a generalized representation of the PI3K/Akt pathway, a common target in oncology.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a this compound derivative.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a medicinal chemistry program starting from the this compound scaffold.
Caption: General workflow for a medicinal chemistry program based on the this compound scaffold.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Daphnilongeranin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C is a member of the complex family of Daphniphyllum alkaloids, a class of natural products known for their intricate polycyclic structures and diverse biological activities.[1] While some Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines, specific data on the cytotoxicity of this compound remains limited.[1][2] These application notes provide a comprehensive framework and detailed protocols for evaluating the cytotoxic potential of this compound using established cell-based assays.
The following protocols are designed to guide researchers in determining the dose-dependent effects of this compound on cell viability and proliferation, and to investigate the underlying mechanisms of any observed cytotoxicity, such as the induction of apoptosis. The successful application of these assays is a critical step in the early stages of drug discovery and development.[3][4]
Experimental Workflow
A tiered approach is recommended to efficiently assess the cytotoxic properties of this compound. The workflow begins with broad screening assays to determine the concentration range of interest and progresses to more specific assays to elucidate the mechanism of cell death.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Cell Viability Data for this compound
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| HeLa | 0 (Control) | 100 ± 4.5 |
| 1 | 95.2 ± 5.1 | |
| 10 | 72.8 ± 6.3 | |
| 50 | 45.1 ± 3.9 | |
| 100 | 21.3 ± 2.8 | |
| A549 | 0 (Control) | 100 ± 5.2 |
| 1 | 98.1 ± 4.8 | |
| 10 | 85.6 ± 5.9 | |
| 50 | 60.3 ± 4.7 | |
| 100 | 35.7 ± 3.5 |
Table 2: IC50 Values of this compound
| Cell Line | IC50 (µM) |
| HeLa | 48.2 |
| A549 | 62.5 |
Table 3: Apoptosis Analysis by Annexin V/PI Staining
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.1 ± 0.5 | 1.3 ± 0.6 |
| This compound (IC50) | 40.2 ± 3.1 | 35.8 ± 2.9 | 18.7 ± 2.1 | 5.3 ± 1.2 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells is quantified spectrophotometrically.
Materials:
-
This compound stock solution (in DMSO)
-
Selected cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA in cells with compromised membrane integrity (late apoptotic and necrotic cells).
Materials:
-
This compound
-
Selected cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at the predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Protocol 3: Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7.
Materials:
-
This compound
-
Selected cancer cell line
-
96-well white plates
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white plate and treat with this compound as described in Protocol 1.
-
Assay Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the cell number (can be done in parallel with a viability assay) and compare the caspase activity in treated cells to the control.
Potential Signaling Pathway
Should this compound induce apoptosis, it may do so through the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. The following diagram illustrates a hypothetical intrinsic apoptosis pathway that could be investigated.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Conclusion
These application notes provide a structured approach to systematically evaluate the cytotoxic effects of this compound. By employing a combination of cell viability, apoptosis, and mechanistic assays, researchers can gain valuable insights into the compound's potential as a therapeutic agent. The detailed protocols and data presentation formats are intended to ensure robust and reproducible results, paving the way for further preclinical development.
References
- 1. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. news-medical.net [news-medical.net]
Application Notes and Protocols for In Vivo Evaluation of Daphnilongeranin C
Introduction
Daphnilongeranin C is a member of the Daphniphyllum alkaloids, a complex class of natural products isolated from plants of the Daphniphyllum genus. While specific in vivo studies on this compound are not yet available in the public domain, the broader family of Daphniphyllum alkaloids has been reported to exhibit a range of promising biological activities, including cytotoxic, antioxidant, and anti-inflammatory effects. These properties suggest that this compound may have therapeutic potential in diseases characterized by inflammation and aberrant cell proliferation, such as cancer.
These application notes provide detailed protocols for the initial in vivo evaluation of this compound's potential anti-inflammatory and anticancer activities. The study designs are based on established and widely used preclinical models to ensure robustness and reproducibility.
Part 1: In Vivo Anti-Inflammatory Activity of this compound
Application Note
This protocol describes an in vivo study to assess the acute anti-inflammatory effects of this compound using the carrageenan-induced paw edema model in rats. This model is a standard for screening new anti-inflammatory agents. Carrageenan injection induces a localized, acute, and reproducible inflammatory response characterized by edema, which can be quantified. The study will measure the ability of this compound to reduce this swelling compared to a vehicle control and a standard non-steroidal anti-inflammatory drug (NSAID).
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
1. Animals:
-
Species: Sprague-Dawley or Wistar rats.
-
Sex: Male.
-
Weight: 180-220 g.
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).
2. Materials:
-
This compound (purity >95%).
-
λ-Carrageenan (Sigma-Aldrich or equivalent).
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) or 5% Dimethyl Sulfoxide (DMSO) in saline.
-
Positive Control: Indomethacin or Diclofenac.
-
Sterile 0.9% saline.
-
Plethysmometer (Ugo Basile or equivalent) for paw volume measurement.
3. Experimental Design and Procedure:
-
Grouping: Randomly divide animals into at least five groups (n=6-8 per group).
-
Group 1 (Normal Control): No treatment, no carrageenan.
-
Group 2 (Vehicle Control): Vehicle administration + carrageenan injection.
-
Group 3 (Positive Control): Indomethacin (10 mg/kg) + carrageenan injection.
-
Group 4 (Test Group - Low Dose): this compound (e.g., 25 mg/kg) + carrageenan.
-
Group 5 (Test Group - High Dose): this compound (e.g., 50 mg/kg) + carrageenan. (Note: Doses are hypothetical and should be determined by preliminary toxicity studies.)
-
-
Administration: Administer this compound, vehicle, or Indomethacin via oral gavage (p.o.) or intraperitoneal injection (i.p.) 60 minutes before inducing inflammation.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar tissue of the right hind paw.[1]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1]
-
Endpoint Analysis:
-
Calculate the edema volume (mL) = (Paw volume at time 't') - (Baseline paw volume).
-
Calculate the Percentage Inhibition of Edema:
-
% Inhibition = [ (EdemaVehicle - EdemaTreated) / EdemaVehicle ] x 100
-
-
4. Biochemical Analysis (Optional):
-
At the end of the experiment (e.g., 5 hours), euthanize the animals.
-
Excise the paw tissue from the inflamed area.
-
Homogenize the tissue to measure levels of pro-inflammatory markers such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2) expression via ELISA or Western Blotting to investigate the mechanism of action.[1]
Data Presentation
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Group | Treatment | Dose (mg/kg) | Route | Mean Paw Volume (mL) ± SEM (at 3h) | Edema Volume (mL) | % Inhibition |
| 1 | Normal Control | - | - | Value | N/A | N/A |
| 2 | Vehicle Control | - | p.o. | Value | Value | 0 |
| 3 | Indomethacin | 10 | p.o. | Value | Value | Value |
| 4 | This compound | 25 | p.o. | Value | Value | Value |
| 5 | This compound | 50 | p.o. | Value | Value | Value |
Mandatory Visualization: Inflammatory Signaling Pathway```dot
// Edges LPS -> TLR4 [label="Binds"]; TNFa -> TNFR [label="Binds"]; TLR4 -> IKK [label="Activates"]; TNFR -> IKK [label="Activates"];
IKK -> IkB [label="Phosphorylates (P)"]; IkB -> Proteasome [label="Ubiquitination &\nDegradation", style=dashed];
NFkB_p50 -> NFkB_complex [style=invis]; NFkB_p65 -> NFkB_complex [style=invis]; IkB -> NFkB_complex [label="Inhibits", dir=T, arrowhead=tee, color="#EA4335"];
NFkB_complex -> NFkB_p50_nuc [label="Translocation", lhead=cluster_nucleus, ltail=cluster_cytoplasm, color="#34A853"]; NFkB_complex -> NFkB_p65_nuc [style=invis];
NFkB_p50_nuc -> DNA; NFkB_p65_nuc -> DNA; DNA -> Genes [label="Transcription"]; }
Caption: Intrinsic and extrinsic pathways of apoptosis.
References
Application Notes and Protocols for the Chemical Modification of Daphnilongeranin C and Analogue Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical modification of Daphnilongeranin C for the synthesis of novel analogues. The protocols outlined below are based on established synthetic methodologies for complex alkaloids and offer strategies for generating a library of derivatives for structure-activity relationship (SAR) studies. Furthermore, detailed methods for evaluating the biological activity of these synthesized analogues are provided, with a focus on anticancer properties observed in the broader Daphniphyllum alkaloid family.
Introduction to this compound
This compound is a member of the complex family of Daphniphyllum alkaloids, which are known for their intricate polycyclic structures and diverse biological activities.[1][2] While the specific biological profile of this compound is not extensively characterized, related compounds have demonstrated promising cytotoxic effects against various cancer cell lines, suggesting its potential as a scaffold for the development of new therapeutic agents.[3][4] The synthesis of analogues through chemical modification is a key strategy to explore and optimize the therapeutic potential of this natural product.
Chemical Modification Strategies for Analogue Synthesis
The complex and sterically hindered nature of the this compound scaffold presents unique challenges for chemical modification. However, modern synthetic techniques, particularly in late-stage functionalization, offer viable pathways for derivatization.
Late-Stage C-H Functionalization
Late-stage C-H functionalization is a powerful tool for introducing chemical diversity into complex molecules without the need for de novo synthesis.[5] This approach allows for the direct modification of C-H bonds, which are ubiquitous in the this compound structure.
Experimental Protocol: Rhodium-Catalyzed C-H Amination
This protocol describes a method for introducing an amino group at an unactivated C-H position, which can then serve as a handle for further derivatization.
Materials:
-
This compound
-
Dioxyl-PIDA (Diacetoxy-iodobenzene with a p-nitrobenzoyl protecting group)
-
Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄]
-
Magnesium oxide (MgO)
-
Dichloromethane (DCM), anhydrous
-
Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DCM under an argon atmosphere, add MgO (2 equivalents).
-
Add Dioxyl-PIDA (1.2 equivalents) to the suspension.
-
Add Rh₂(OAc)₄ (0.02 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove MgO.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the aminated this compound analogue.
Introduction of Bioorthogonal Handles
Bioorthogonal chemistry provides a set of reactions that can occur in biological systems without interfering with native biochemical processes. Introducing a bioorthogonal handle, such as an azide (B81097) or an alkyne, onto the this compound scaffold allows for subsequent conjugation with a wide range of molecules, including fluorescent probes, affinity tags, or drug delivery systems.
Experimental Protocol: Azide Installation via Nucleophilic Substitution
This protocol assumes the presence of a suitable leaving group (e.g., a tosylate or mesylate) on the this compound structure. If no such group is present, a hydroxyl group would first need to be introduced and then converted to a leaving group.
Materials:
-
This compound derivative with a leaving group (e.g., tosylate)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the this compound derivative (1 equivalent) in anhydrous DMF under an argon atmosphere.
-
Add sodium azide (3 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the azido-Daphnilongeranin C analogue.
Biological Evaluation of Synthesized Analogues
Given the reported cytotoxic activity of related Daphniphyllum alkaloids, a primary focus for biological evaluation should be on anticancer effects.
Cytotoxicity Assays
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound analogues dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound analogues in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37 °C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each analogue.
Data Presentation:
Summarize the IC₅₀ values for all synthesized analogues against the tested cancer cell lines in a clearly structured table for easy comparison.
| Analogue | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| This compound | |||
| Analogue 1 | |||
| Analogue 2 | |||
| ... |
Investigation of Signaling Pathways
Alkaloids are known to exert their anticancer effects through the modulation of various signaling pathways, including those involved in apoptosis and cell proliferation, such as the NF-κB and MAPK pathways.
Experimental Protocol: Western Blot Analysis for Apoptosis-Related Proteins
This protocol allows for the qualitative and semi-quantitative analysis of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with this compound analogues
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-p-p65, anti-p-ERK, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cancer cells with effective concentrations of the this compound analogues for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4 °C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the protein expression levels.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Syntheses of Daphnezomine L-type and Secodaphniphylline-type Daphniphyllum Alkaloids via Late-Stage C-N Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Daphnilongeranin C Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daphnilongeranin C belongs to the complex family of Daphniphyllum alkaloids, natural products known for their intricate molecular architectures and diverse biological activities.[1] Members of this class have demonstrated a range of effects, including cytotoxic, antioxidant, and vasorelaxant properties, making them attractive starting points for drug discovery programs.[1] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a hypothetical library of this compound derivatives to identify and characterize novel bioactive compounds.
The protocols outlined below describe both biochemical and cell-based assays, providing a comprehensive framework for assessing the therapeutic potential of these derivatives. These assays are designed to be robust, scalable, and amenable to automation, enabling the rapid evaluation of large compound libraries.[2][3][4]
Data Presentation
The following tables are templates for organizing and presenting quantitative data obtained from high-throughput screening assays.
Table 1: Summary of Primary High-Throughput Screening for Cytotoxicity
| Compound ID | Concentration (µM) | Cell Viability (%) | Hit (Yes/No) |
| DAPH-C-001 | 10 | 98.2 | No |
| DAPH-C-002 | 10 | 45.7 | Yes |
| DAPH-C-003 | 10 | 95.1 | No |
| ... | ... | ... | ... |
| Control (DMSO) | 0.1% | 100.0 | N/A |
| Positive Control (Doxorubicin) | 1 | 25.3 | N/A |
Table 2: Dose-Response Analysis of Primary Hits (IC50 Values)
| Compound ID | IC50 (µM) | Hill Slope | R² |
| DAPH-C-002 | 5.8 | 1.2 | 0.98 |
| DAPH-C-015 | 12.3 | 0.9 | 0.95 |
| DAPH-C-048 | 8.1 | 1.5 | 0.99 |
| ... | ... | ... | ... |
Table 3: Results of Secondary Assay - Caspase-3/7 Activation
| Compound ID | Concentration (µM) | Fold Increase in Caspase-3/7 Activity |
| DAPH-C-002 | 10 | 4.2 |
| DAPH-C-015 | 10 | 1.5 |
| DAPH-C-048 | 10 | 3.8 |
| ... | ... | ... |
| Control (DMSO) | 0.1% | 1.0 |
| Positive Control (Staurosporine) | 1 | 5.5 |
Experimental Protocols
Protocol 1: Cell-Based High-Throughput Screening for Cytotoxicity
This protocol describes a primary HTS assay to identify this compound derivatives that exhibit cytotoxic effects against a cancer cell line (e.g., HeLa, A549). The assay utilizes a resazurin-based reagent to measure cell viability.
Materials:
-
HeLa cells (or other cancer cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivative library (10 mM in DMSO)
-
Doxorubicin (B1662922) (positive control)
-
DMSO (negative control)
-
Resazurin-based cell viability reagent (e.g., PrestoBlue™, alamarBlue™)
-
384-well clear-bottom, black-walled tissue culture plates
-
Acoustic liquid handler or pin tool
-
Automated plate incubator
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Culture HeLa cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to a concentration of 5 x 10⁴ cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (2000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Dispensing:
-
Using an acoustic liquid handler, dispense 40 nL of each this compound derivative from the library stock plates into the assay plates. This results in a final compound concentration of 10 µM.
-
Dispense 40 nL of DMSO into the negative control wells.
-
Dispense 40 nL of doxorubicin stock solution into the positive control wells to achieve a final concentration of 1 µM.
-
-
Incubation:
-
Incubate the assay plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Assay Readout:
-
Add 10 µL of the resazurin-based reagent to each well.
-
Incubate for 1-2 hours at 37°C, protected from light.
-
Measure the fluorescence intensity in each well using a microplate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the DMSO controls.
-
Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., 50%).
-
Protocol 2: Biochemical High-Throughput Screening for Kinase Inhibition
This protocol outlines a generic HTS assay to screen for inhibitors of a specific kinase (e.g., a tyrosine kinase implicated in cancer). The assay uses a fluorescence polarization (FP) format.
Materials:
-
Purified recombinant kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase assay buffer
-
This compound derivative library (10 mM in DMSO)
-
Staurosporine (B1682477) (positive control)
-
DMSO (negative control)
-
384-well low-volume, black plates
-
Acoustic liquid handler
-
Microplate reader with FP capabilities
Procedure:
-
Compound Dispensing:
-
Dispense 50 nL of each derivative, DMSO, and staurosporine into the appropriate wells of a 384-well plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a 2X enzyme solution in kinase assay buffer. Dispense 5 µL into each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Prepare a 2X substrate/ATP mix in kinase assay buffer.
-
-
Reaction Initiation and Incubation:
-
Add 5 µL of the substrate/ATP mix to each well to initiate the reaction. The final volume should be 10 µL.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Measure the fluorescence polarization in each well using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the DMSO and staurosporine controls.
-
Identify hits as compounds that exhibit inhibition above a certain threshold (e.g., >50%).
-
Visualizations
Caption: High-throughput screening workflow for this compound derivatives.
Caption: Postulated signaling pathway for cytotoxic this compound derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Daphnilongeranin C Total Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the total synthesis of Daphnilongeranin C and related Daphniphyllum alkaloids. The guidance is based on published synthetic routes for structurally similar compounds, offering insights into potential yield-limiting steps and strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common low-yield steps in the total synthesis of this compound and its analogues?
A1: Based on synthetic efforts towards Daphnilongeranin B and other complex Daphniphyllum alkaloids, several steps are consistently challenging and may result in suboptimal yields. These include:
-
Construction of the sterically congested polycyclic core: The intricate, cage-like backbone of this compound presents significant steric hindrance, making bond formations difficult.[1]
-
Installation of quaternary carbon centers: Creating all-carbon quaternary stereocenters, particularly vicinal ones, is synthetically demanding and often proceeds with low efficiency.[2][3]
-
Key cyclization reactions: The formation of the multiple ring systems often requires complex chemical transformations such as intramolecular aldol (B89426) reactions,[1] cycloadditions, and radical cyclizations, which can be low-yielding and produce side products.[4]
-
Stereoselective transformations: Achieving the correct stereochemistry across numerous stereocenters is a significant challenge that can impact the overall yield of the desired diastereomer.
Q2: Are there any general strategies to improve the overall yield?
A2: Yes, several strategic approaches have been employed to enhance the efficiency of Daphniphyllum alkaloid syntheses:
-
Biomimetic Synthesis: Mimicking the proposed biosynthetic pathway can lead to more efficient and stereoselective bond formations. This approach often leverages the inherent reactivity of the molecular framework.
-
Convergent Synthesis: Building complex fragments separately and then coupling them late in the synthesis can improve the overall yield compared to a lengthy linear sequence.
-
Strategic Bond Cleavage: In some cases, intentionally forming a more complex intermediate that can be selectively cleaved to the desired scaffold can be more efficient than direct construction.
-
Early-Stage Introduction of Key Moieties: Installing challenging functionalities, such as quaternary centers, early in the synthesis can sometimes be more effective.
-
Careful Optimization of Reaction Conditions: Thorough screening of catalysts, solvents, temperatures, and reagents for problematic steps is crucial for maximizing yields.
Troubleshooting Guides for Key Reactions
This section provides detailed troubleshooting for specific, challenging reactions that are likely to be encountered during the synthesis of this compound.
Intramolecular Aldol Cyclization for F-Ring Formation
The late-stage intramolecular aldol cyclization to form the F-ring is a critical and often low-yielding step in the synthesis of Daphnilongeranin B, a close analogue of this compound.
Potential Issues & Troubleshooting:
-
Low Conversion/No Reaction:
-
Insufficiently activated substrate: The ketone and aldehyde moieties may not be sufficiently reactive.
-
Solution: Employ stronger bases or Lewis acids to promote enolate formation and carbonyl activation. See the protocol below for a successful example using KHMDS.
-
-
Steric Hindrance: The complex 3D structure of the precursor can hinder the necessary orbital overlap for cyclization.
-
Solution: Experiment with different solvents and temperatures to alter the conformational equilibrium of the substrate. High-pressure conditions could also be explored.
-
-
-
Formation of Byproducts:
-
Dehydration: The initial aldol adduct can readily eliminate water to form an α,β-unsaturated ketone.
-
Solution: Use milder reaction conditions (e.g., lower temperature, weaker base) to isolate the aldol adduct before dehydration. If the dehydrated product is desired, subsequent treatment with an acid or base catalyst can be performed.
-
-
Epimerization: The stereocenters adjacent to the carbonyl groups can epimerize under basic or acidic conditions.
-
Solution: Employ non-equilibrating conditions, such as the use of pre-formed enolates at low temperatures.
-
-
Intermolecular Reactions: At high concentrations, intermolecular aldol reactions can compete with the desired intramolecular cyclization.
-
Solution: Perform the reaction under high-dilution conditions.
-
-
Experimental Protocol: Late-Stage Aldol Cyclization
This protocol is adapted from the total synthesis of (-)-Daphnilongeranin B and is applicable for the formation of the F-ring.
| Parameter | Value |
| Reactant | Pentacyclic keto-aldehyde precursor |
| Reagent | KHMDS (Potassium bis(trimethylsilyl)amide) |
| Solvent | THF (Tetrahydrofuran) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2 hours |
| Yield | ~45-55% |
Detailed Procedure:
-
A solution of the pentacyclic keto-aldehyde in dry THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A solution of KHMDS (1.0 M in THF) is added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired hexacyclic aldol product.
Logical Troubleshooting Workflow for Aldol Cyclization
Palladium-Catalyzed Conjugate Addition for Tricyclic Core Synthesis
The construction of the tricyclic core of the daphlongeranines has been achieved via a Pd-catalyzed conjugate addition, a reaction that required significant optimization to achieve a satisfactory yield.
Potential Issues & Troubleshooting:
-
Low Yield of Conjugate Addition Product:
-
Competing Heck Reaction: A common side reaction is the traditional Heck-type vinyl substitution.
-
Solution: The addition of a strong acid (e.g., trifluoroacetic acid) and a phase-transfer catalyst (e.g., tetra-n-butylammonium iodide) can favor the conjugate addition pathway.
-
-
Poor Catalyst Activity: The chosen palladium catalyst and ligand may not be optimal for the substrate.
-
Solution: Screen a variety of phosphine (B1218219) ligands (e.g., dppp, PPh₃) and palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
-
Decomposition of Starting Material or Product: The reaction conditions may be too harsh.
-
Solution: Lower the reaction temperature and shorten the reaction time. Ensure all reagents and solvents are of high purity and free of oxygen.
-
-
-
Formation of Isomeric Byproducts:
-
Double Bond Isomerization: The product's double bond may migrate to a more stable position.
-
Solution: Use milder reaction conditions and purify the product promptly after the reaction.
-
-
Optimized Experimental Protocol: Pd-Mediated Conjugate Addition
| Parameter | Original Conditions Yield | Optimized Conditions Yield |
| Pd Source | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | - | dppp |
| Additive 1 | - | Trifluoroacetic acid |
| Additive 2 | - | TBAI |
| Base | Et₃N | Et₃N |
| Solvent | DMF | Acetonitrile (B52724)/Toluene (B28343) |
| Temperature | 80 °C | 80 °C |
| Yield | Low (<10%) | ~60% |
Detailed Optimized Procedure:
-
To a solution of the α-bromoacrylamide precursor in a mixture of acetonitrile and toluene are added Pd(OAc)₂, dppp, and TBAI.
-
The mixture is degassed with argon for 15 minutes.
-
Et₃N and trifluoroacetic acid are added, and the reaction mixture is heated to 80 °C.
-
The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the tricyclic product.
Experimental Workflow for Conjugate Addition Optimization
References
Technical Support Center: Synthesis of Daphnilongeranin C and Related Alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stereoselectivity challenges encountered during the synthesis of Daphnilongeranin C and other structurally related Daphniphyllum alkaloids. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of stereoselectivity challenges in the synthesis of Daphnilongeranin-type alkaloids?
A1: The complex, caged polycyclic architecture of Daphniphyllum alkaloids presents numerous stereochemical hurdles.[1][2] Key challenges arise from the construction of multiple contiguous stereocenters, including all-carbon quaternary centers, and the control of relative stereochemistry across fused ring systems.[1][3][4] Specific reaction types that often pose stereoselectivity problems include intramolecular cycloadditions (e.g., Diels-Alder), conjugate additions, aldol (B89426) reactions, and radical cyclizations.
Q2: How can I control the diastereoselectivity of the intramolecular [3+2] cycloaddition to form the core ring system?
A2: The diastereoselectivity of the [3+2] cycloaddition is a known challenge. In the synthesis of related compounds like (-)-daphenylline, a phosphine-catalyzed [3+2] cycloaddition has been employed with success. The choice of phosphine (B1218219) catalyst and reaction conditions can influence the stereochemical outcome. For troubleshooting poor diastereoselectivity, consider screening different phosphine ligands and solvents.
Q3: Are there established methods to control the stereochemistry of the quaternary carbon at C5?
A3: Yes, the construction of the all-carbon quaternary stereocenter at C5 is a critical and challenging step. One successful strategy involves a palladium-catalyzed oxidative cyclization. Another approach is a thia-Paternò–Büchi [2+2] photocycloaddition followed by a stereospecific thietane (B1214591) reduction, which has been used to install the challenging quaternary methyl group in the synthesis of daphenylline.
Q4: What are the key considerations for the late-stage aldol cyclization to form the F ring of daphnilongeranin B, a close structural analog?
A4: The late-stage aldol cyclization to form the F ring in the synthesis of (-)-daphnilongeranin B is a crucial transformation. Key considerations for achieving the desired stereoselectivity include the choice of base, reaction temperature, and solvent. Substrate control, where the existing stereocenters direct the approach of the enolate to the electrophile, plays a significant role. If you are experiencing poor selectivity, careful optimization of these reaction parameters is essential.
Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in the Intramolecular Michael Addition for 7-Membered Ring Formation
Problem: The intramolecular Michael addition to form the 7-membered ring, a key step in constructing the tetracyclic core of daphnilongeranin B, is yielding an undesired mixture of diastereomers.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal Base | Screen a variety of bases (e.g., KHMDS, LHMDS, DBU) to identify one that favors the desired transition state. | Improved diastereomeric ratio (d.r.) in favor of the desired product. |
| Incorrect Solvent | Vary the solvent polarity. Less coordinating solvents may enhance substrate control. | Enhanced diastereoselectivity. |
| Non-optimal Temperature | Perform the reaction at lower temperatures to increase the energy difference between the diastereomeric transition states. | Higher d.r. at the expense of reaction rate. |
| Protecting Group Interference | The choice of protecting groups on nearby functionalities can influence the steric environment. Consider alternative protecting groups. | Altered steric hindrance leading to improved selectivity. |
Guide 2: Low Stereoselectivity in the Reductive Heck Cyclization
Problem: The reductive Heck reaction to form a key C-C bond results in a low yield of the desired tricyclic product and a mixture of stereoisomers.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate H-source | Vary the hydrogen source. While HCO2Na is common, other sources like i-PrOH or AcOH have been shown to yield the desired product, albeit in low yields initially. | Formation of the desired tricyclic product. |
| Sub-optimal Ligand | The choice of phosphine ligand for the palladium catalyst is critical. Screen a range of ligands (e.g., PPh3, dppf) to optimize the reaction. | Improved yield and selectivity of the desired cyclized product. |
| Incorrect Additives | Additives like TBACl can be crucial. Optimize the concentration of such additives. | Enhanced reaction efficiency and selectivity. |
Quantitative Data Summary
The following tables summarize quantitative data from key stereoselective reactions in the synthesis of related Daphniphyllum alkaloids.
Table 1: Diastereoselectivity of the Intramolecular Diels-Alder Reaction in the Synthesis of (-)-Calyciphylline N
| Lewis Acid Promoter | Solvent | Temperature (°C) | Diastereomeric Ratio (desired:undesired) | Yield (%) |
| Thermal (no promoter) | Toluene | 110 | Complex Mixture | N/A |
| Et2AlCl | CH2Cl2 | -78 to 0 | 9:1 | 50 (for two steps) |
Table 2: Diastereoselectivity of the Michael-type Addition in the Synthesis of (±)-Methyl Homodaphniphyllate
| Base | Solvent | Temperature (°C) | Diastereomeric Ratio | Yield (%) |
| LDA | THF | -78 | 4.8:1 | 84 |
Experimental Protocols
Protocol 1: Stereocontrolled Aldol Cyclization for the ABC Ring System of Calyciphylline A-Type Alkaloids
This protocol describes a key stereocontrolled aldol cyclization.
-
Substrate Preparation: The precursor keto-aldehyde is prepared according to the literature procedure.
-
Cyclization Conditions: To a solution of the keto-aldehyde in THF at -78 °C is added a solution of KHMDS (1.1 equiv) in THF.
-
Reaction Monitoring: The reaction is stirred at -78 °C and monitored by TLC.
-
Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The organic layers are combined, dried over Na2SO4, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography to yield the desired azatricyclic alcohol with high stereoselectivity.
Protocol 2: Diastereoselective Intramolecular Diels-Alder Reaction for the Synthesis of (-)-Calyciphylline N
This protocol details a highly diastereoselective intramolecular Diels-Alder reaction.
-
Reagent Preparation: A solution of the triene precursor in CH2Cl2 is cooled to -78 °C.
-
Lewis Acid Addition: A solution of Et2AlCl (1.5 equiv) in hexanes is added dropwise to the cooled solution of the triene.
-
Reaction Progression: The reaction mixture is allowed to warm to 0 °C over several hours.
-
Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers are observed. The aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over MgSO4, and concentrated.
-
Purification: The resulting crude mixture of diastereomers is purified by flash chromatography to isolate the major, desired diastereomer.
Visualizations
Below are diagrams illustrating key concepts and workflows in the synthesis of Daphniphyllum alkaloids.
Caption: A generalized workflow for the synthesis of the core structure of Daphnilongeranin-type alkaloids.
Caption: A decision-making flowchart for troubleshooting poor stereoselectivity in a chemical reaction.
References
Technical Support Center: Daphnilongeranin C and Related Daphniphyllum Alkaloids
This technical support center provides guidance on the stability of Daphnilongeranin C in solution. Due to the limited availability of specific stability data for this compound, this guide also includes general best practices for handling and storing complex Daphniphyllum alkaloids, drawing on inferences from synthetic chemistry literature and general principles of natural product chemistry.
Frequently Asked Questions (FAQs)
Q1: What is currently known about the stability of this compound in solution?
A: There is a lack of specific, published stability studies for this compound in various solutions. Daphniphyllum alkaloids are known for their complex, polycyclic structures which can be susceptible to degradation under certain conditions. For instance, some synthetic intermediates of related alkaloids have shown sensitivity to acidic or basic conditions, as well as thermal instability. It is crucial for researchers to perform their own stability assessments under their specific experimental conditions.
Q2: What are the primary factors that can affect the stability of this compound?
A: Several factors can influence the stability of complex alkaloids like this compound in solution:
-
pH: Both acidic and alkaline conditions can potentially lead to the degradation of Daphniphyllum alkaloids. Some alkaloids are known to be acid labile.
-
Temperature: Elevated temperatures can accelerate degradation. It is generally recommended to handle and store solutions of these alkaloids at low temperatures.
-
Light: Many complex organic molecules are sensitive to light. Exposure to UV or even ambient light over extended periods can lead to photodegradation.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, and the purity of the solvent is also critical.
-
Oxygen: The presence of oxygen can lead to oxidation of sensitive functional groups within the molecule.
Q3: What are the recommended general storage conditions for this compound?
A: For long-term storage, solid this compound should be stored at -20°C or -80°C, protected from light and moisture. For stock solutions, it is advisable to use a non-protic, anhydrous solvent such as DMSO or anhydrous ethanol. Aliquoting stock solutions into single-use vials is highly recommended to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C.
Q4: How can I prepare working solutions of this compound to maximize stability?
A: When preparing working solutions, use high-purity solvents and prepare the solution fresh for each experiment if possible. If the compound is dissolved in a volatile solvent, ensure the container is tightly sealed to prevent concentration changes. For aqueous buffers, be mindful of the pH and consider degassing the buffer to remove dissolved oxygen.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Inconsistent experimental results over time. | Compound degradation in stock or working solutions. | 1. Prepare fresh working solutions from a new aliquot of the stock solution. 2. Perform a stability test of your compound in the experimental buffer over the time course of your experiment. 3. Verify the integrity of your stock solution using an analytical method like HPLC or LC-MS. |
| Visible changes in solution (e.g., color change, precipitation). | Chemical degradation, poor solubility, or reaction with the solvent. | 1. Consult solubility data if available, or perform a solubility test. 2. If degradation is suspected, analyze the solution by HPLC or LC-MS to identify degradation products. 3. Consider using a different solvent or adjusting the pH of the solution. |
| Loss of biological activity. | Degradation of the active compound. | 1. Confirm the identity and purity of the compound before use. 2. Prepare fresh solutions immediately before the experiment. 3. Review handling and storage procedures to ensure they are optimal. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability
This protocol provides a framework for determining the stability of this compound in a specific experimental buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO).
-
Preparation of Working Solution: Dilute the stock solution to the final experimental concentration in the buffer of interest.
-
Time Points: Aliquot the working solution into several vials for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Incubation: Incubate the aliquots under the exact conditions of your experiment (temperature, light exposure).
-
Analysis: At each time point, quench any potential reaction and analyze the sample using a suitable analytical method (e.g., HPLC-UV, LC-MS) to quantify the remaining parent compound.
-
Data Interpretation: Plot the concentration of this compound as a function of time to determine its stability profile under your experimental conditions.
Data Presentation
Table 1: Inferred Stability of Structurally Related Daphniphyllum Alkaloids from Synthetic Studies
| Compound/Intermediate | Condition(s) Leading to Instability or Decomposition | Reference/Context |
| Dapholdhamine B | pH sensitivity noted during NMR analysis. | Synthetic studies indicated the need for careful pH control. |
| Calyciphylline A-type intermediates | Skeletal decomposition at elevated temperatures during attempted 6π-electrocyclization. | Observed during total synthesis efforts. |
| Various Daphniphyllum alkaloid synthetic intermediates | Decomposition or undesired side reactions under various conditions (e.g., strong acids/bases, certain catalysts). | Reported in several total synthesis publications. |
Note: This table is based on qualitative observations from synthetic chemistry literature and may not directly reflect the stability of the final natural products in solution.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Key factors that can impact the stability of this compound.
Technical Support Center: Daphnilongeranin C Purification by HPLC
Welcome to the technical support center for the purification of Daphnilongeranin C. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues encountered during the High-Performance Liquid Chromatography (HPLC) purification of this complex natural product.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges encountered when purifying this compound and other Daphniphyllum alkaloids by HPLC?
A1: Daphniphyllum alkaloids, including this compound, are basic compounds that can present several chromatographic challenges. The most common issues include poor peak shape (tailing), low resolution between closely related alkaloids, and variability in retention times.[1][2][3] These problems often stem from secondary interactions between the basic nitrogen atoms in the alkaloid structure and residual silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2] Additionally, the complexity of the crude plant extract can lead to column contamination and overloading.
Q2: What type of HPLC column is most suitable for this compound purification?
A2: Reversed-phase columns, particularly C18 phases, are commonly used for the separation of Daphniphyllum alkaloids. Modern, end-capped C18 columns with high purity silica (B1680970) are recommended to minimize interactions with silanol groups. For particularly challenging separations, columns with alternative bonding chemistries or those designed for stability at higher pH may offer improved peak shape and resolution.
Q3: How does the mobile phase composition affect the purification of this compound?
A3: The mobile phase composition is a critical factor. A typical mobile phase for alkaloid separation consists of an aqueous component (often with a pH modifier) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Adjusting the pH of the aqueous phase to a low value (e.g., pH 2-3 with formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups and protonate the basic alkaloid, leading to improved peak symmetry. The use of a competing amine, such as triethylamine (B128534) (TEA), in the mobile phase can also mask active silanol sites and reduce peak tailing.
Q4: I am observing significant peak tailing with my this compound peak. What are the likely causes and how can I fix it?
A4: Peak tailing for basic compounds like this compound is most often caused by interactions with acidic silanol groups on the column packing material. Column overload is another common cause, where injecting too much sample saturates the stationary phase. To address this, you can:
-
Lower the mobile phase pH: Add a small amount of an acid (e.g., 0.1% formic acid) to your mobile phase to protonate the silanol groups and the analyte.
-
Add a competing base: Incorporate a small amount of triethylamine (TEA) into the mobile phase to compete for the active silanol sites.
-
Reduce sample load: Dilute your sample and inject a smaller volume to see if the peak shape improves.
-
Use a different column: Consider a modern, end-capped column or a column specifically designed for the analysis of basic compounds.
Q5: My resolution between this compound and other co-eluting impurities is poor. How can I improve it?
A5: Poor resolution can be addressed by optimizing several parameters:
-
Adjust the solvent strength: Modify the ratio of your organic and aqueous mobile phase components. A shallower gradient or a lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.
-
Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Optimize the temperature: Operating the column at a slightly elevated temperature can improve efficiency and resolution, but be mindful of the compound's stability.
-
Decrease the flow rate: A lower flow rate can lead to better separation, although it will increase the run time.
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Secondary interactions with silanol groups | 1. Add 0.1% formic acid or trifluoroacetic acid to the mobile phase. 2. Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. | Symmetrical, sharper peaks. |
| Column overload | 1. Dilute the sample 10-fold and re-inject. 2. If peak shape improves, reduce the injection volume or sample concentration. | Improved peak symmetry. |
| Column contamination | 1. Flush the column with a strong solvent (e.g., isopropanol). 2. If the problem persists, consider replacing the guard column or the analytical column. | Restoration of peak shape and performance. |
| Inappropriate sample solvent | Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase. | Sharper, more symmetrical peaks. |
Problem 2: Poor Resolution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal mobile phase composition | 1. Adjust the gradient profile to be shallower. 2. Change the organic modifier (e.g., from acetonitrile to methanol). | Increased separation between peaks. |
| Low column efficiency | 1. Decrease the flow rate. 2. Increase the column temperature (monitor for compound degradation). | Narrower peaks and improved resolution. |
| Column aging | Replace the column with a new one of the same type. | Restoration of original separation performance. |
| Extra-column band broadening | 1. Minimize the length and diameter of tubing between the injector, column, and detector. 2. Ensure all fittings are properly connected. | Sharper peaks and better resolution. |
Experimental Protocols
General Protocol for HPLC Purification of Daphniphyllum Alkaloids
This protocol is a general guideline based on methods used for the purification of alkaloids from Daphniphyllum species and should be optimized for this compound.
1. Sample Preparation:
-
A crude alkaloid extract is obtained from the plant material (e.g., leaves, stems, or fruits of Daphniphyllum longeracemosum).
-
The crude extract is subjected to preliminary fractionation using techniques such as column chromatography over silica gel or Sephadex LH-20.
-
The fraction containing this compound is dissolved in a suitable solvent (e.g., methanol or the initial HPLC mobile phase) and filtered through a 0.22 µm syringe filter before injection.
2. HPLC System and Conditions:
| Parameter | Recommended Condition |
| HPLC System | A preparative or semi-preparative HPLC system |
| Column | Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |
| Gradient | Start with a linear gradient (e.g., 20-80% B over 40 minutes) and optimize based on the separation profile. |
| Flow Rate | 2-4 mL/min (for a 10 mm ID column) |
| Detection | UV detector, monitor at multiple wavelengths if the UV spectrum is unknown, or at the λmax if known. A starting point could be 220 nm and 254 nm. |
| Injection Volume | Dependent on sample concentration and column capacity. Start with a small injection (e.g., 100 µL) to assess the separation. |
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the peak of interest.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for Daphnilongeranin C Derivatization
Disclaimer: As of December 2025, the specific chemical structure of Daphnilongeranin C is not publicly available in the referenced literature. Therefore, this guide provides general strategies and troubleshooting advice for the derivatization of complex Daphniphyllum alkaloids, using functionalities commonly found in this class of natural products as examples. The protocols and troubleshooting scenarios presented are hypothetical and should be adapted based on the actual functional groups present in this compound once its structure is elucidated.
Frequently Asked Questions (FAQs)
Q1: What are the most common functional groups in Daphniphyllum alkaloids that are targeted for derivatization?
A1: Daphniphyllum alkaloids are known for their complex, polycyclic structures. The most common reactive functional groups available for derivatization include tertiary amines, hydroxyl groups, and ester functionalities. The specific reactivity of these groups can be influenced by steric hindrance and the overall three-dimensional structure of the molecule.
Q2: What are the primary goals of derivatizing this compound?
A2: Derivatization of complex natural products like this compound is typically performed to:
-
Improve analytical properties: Enhance detectability in techniques like HPLC or GC by introducing chromophores or fluorophores.
-
Increase solubility: Modify the molecule to improve its solubility in specific solvents for biological assays or further reactions.
-
Facilitate purification: Introduce a tag or modify polarity to simplify the separation of the target compound from a complex mixture.
-
Probe structure-activity relationships (SAR): Systematically modify different parts of the molecule to understand how its structure relates to its biological activity.
-
Enable conjugation: Introduce a reactive handle for attaching probes, biotin, or other molecules for biological studies.
Q3: I am observing low to no conversion in my derivatization reaction. What are the likely causes?
A3: Low conversion rates are a common challenge in the derivatization of complex natural products. Key factors include:
-
Steric hindrance: The target functional group may be located in a sterically congested environment, limiting reagent access.
-
Reagent stability: The derivatizing agent may have degraded due to improper storage or handling, especially if it is sensitive to moisture or air.
-
Suboptimal reaction conditions: The temperature, reaction time, solvent, or pH may not be ideal for the specific transformation.
-
Presence of impurities: Trace amounts of water or other reactive impurities in the starting material, solvents, or glassware can consume the derivatization reagent.
Q4: How can I confirm that the derivatization has been successful?
A4: Successful derivatization can be confirmed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A change in the retention factor (Rf) of the product compared to the starting material.
-
High-Performance Liquid Chromatography (HPLC): A shift in the retention time of the derivatized product.
-
Mass Spectrometry (MS): An increase in the molecular weight corresponding to the addition of the derivatizing group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals and/or shifts in existing signals consistent with the structural modification.
Troubleshooting Guides
Scenario 1: Low Yield of Hydroxyl Group Acylation
Problem: You are attempting to acylate a hydroxyl group on a Daphniphyllum alkaloid scaffold with an acyl chloride or anhydride (B1165640), but you are observing a low yield of the desired ester.
| Potential Cause | Troubleshooting Step | Rationale |
| Steric Hindrance | Use a less bulky acylating agent or a more reactive one (e.g., an acyl imidazole). Consider using a catalyst with a smaller steric profile. | A smaller reagent or a more reactive one can overcome the steric barrier around the hydroxyl group. |
| Low Reactivity of Hydroxyl Group | Increase the reaction temperature. Use a stronger base (e.g., DMAP in addition to a tertiary amine base) to deprotonate the hydroxyl group and increase its nucleophilicity. | Higher temperatures can provide the necessary activation energy. A stronger base will generate more of the more reactive alkoxide. |
| Reagent Decomposition | Use freshly opened or purified acylating agent and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Acyl halides and anhydrides are often sensitive to moisture, which leads to their hydrolysis and inactivation. |
| Side Reactions | If other nucleophilic groups are present, consider using a protecting group strategy. Alternatively, explore chemoselective reagents. | Unprotected amines or other hydroxyl groups can compete for the acylating agent, leading to a mixture of products. |
Scenario 2: Incomplete N-Oxide Formation of a Tertiary Amine
Problem: Your attempt to form the N-oxide of the tertiary amine in the alkaloid using an oxidizing agent like m-CPBA results in a mixture of starting material and product.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Oxidizing Agent | Increase the molar equivalents of the oxidizing agent (e.g., m-CPBA). Monitor the reaction by TLC to determine the optimal amount. | The oxidizing agent may be consumed by other functionalities in the molecule or may degrade over the course of the reaction. |
| Suboptimal Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and for a longer duration. | N-oxidation can be exothermic. Lower temperatures can improve selectivity and prevent over-oxidation or degradation of the starting material or product. |
| Solvent Effects | Use a chlorinated solvent like dichloromethane (B109758) (DCM) or chloroform. | These solvents are generally inert to the oxidizing conditions and provide good solubility for both the alkaloid and the oxidizing agent. |
| Product Instability | Work up the reaction under mild conditions. Avoid strongly acidic or basic conditions during purification. | N-oxides can sometimes be unstable and may revert to the parent amine under certain conditions. |
Experimental Protocols
Hypothetical Protocol: Acylation of a Hydroxyl Group in a Daphniphyllum Alkaloid
This protocol describes a general procedure for the acylation of a sterically hindered secondary hydroxyl group, a common feature in Daphniphyllum alkaloids.
Materials:
-
Daphniphyllum alkaloid (e.g., a structural analog of this compound)
-
Acetic anhydride (Ac₂O)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Dissolution: Dissolve the Daphniphyllum alkaloid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: To the stirred solution, add triethylamine (3.0 eq), followed by 4-dimethylaminopyridine (0.1 eq).
-
Acylation: Add acetic anhydride (2.0 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The product spot should have a higher Rf value than the starting material.
-
Quenching: Once the reaction is complete (or has reached equilibrium), quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to obtain the pure acetylated derivative.
Data Presentation
Table 1: Optimization of Acylation Reaction Conditions
This table provides a template for recording and comparing the results of optimization experiments for the hypothetical acylation reaction.
| Entry | Base (eq) | Acylating Agent (eq) | Catalyst (eq) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | TEA (1.5) | Ac₂O (1.2) | None | 25 | 12 | 20 |
| 2 | TEA (3.0) | Ac₂O (2.0) | None | 25 | 12 | 45 |
| 3 | TEA (3.0) | Ac₂O (2.0) | DMAP (0.1) | 25 | 6 | 85 |
| 4 | DIPEA (3.0) | Ac₂O (2.0) | DMAP (0.1) | 25 | 6 | 88 |
| 5 | TEA (3.0) | Ac₂O (2.0) | DMAP (0.1) | 40 | 4 | 92 |
| 6 | TEA (3.0) | Acetyl Chloride (2.0) | DMAP (0.1) | 0 to 25 | 4 | 75 (with side products) |
Visualizations
Experimental Workflow for Derivatization Optimization
Caption: Workflow for optimizing a derivatization reaction.
Logical Relationship in Troubleshooting Low Reaction Yield
Caption: Troubleshooting logic for low derivatization yield.
Technical Support Center: Enhancing the Solubility of Daphnilongeranin C for Biological Assays
Disclaimer: Currently, there is a lack of specific experimental data in the public domain regarding the solubility and biological activity of Daphnilongeranin C. The following troubleshooting guides and FAQs are based on established methodologies for enhancing the solubility of poorly water-soluble natural products and may serve as a starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my biological assays. What is the recommended first step?
A1: For hydrophobic compounds like many natural alkaloids, the initial step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power and compatibility with many in vitro assays at low final concentrations.[1]
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous assay medium. What can I do to prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue. Here are a few strategies to overcome this:
-
Decrease the final concentration: The simplest approach is to lower the final working concentration of the compound in your assay.
-
Optimize the dilution process: Pre-warm your aqueous medium (e.g., to 37°C) and add the DMSO stock solution dropwise while vortexing. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.[1]
-
Use a co-solvent system: In addition to DMSO, other solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG 400) can be used. Sometimes a combination of co-solvents can be more effective.[2][3]
Q3: Are there alternatives to DMSO if it interferes with my assay or is not effective?
A3: Yes, other water-miscible organic solvents can be tested. These include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA).[1] The choice of solvent depends on the specific compound and the tolerance of your experimental system. It is crucial to always include a vehicle control (the solvent without the compound) in your experiments to account for any potential effects of the solvent itself.
Q4: Can I use surfactants or other excipients to improve the solubility of this compound?
A4: Yes, using solubility-enhancing excipients is a common strategy. Non-ionic surfactants like Tween 80 or Pluronic F-68 can be used to create micellar formulations that can effectively solubilize hydrophobic compounds. Another effective method is the use of cyclodextrins, which can form inclusion complexes with the compound, thereby increasing its aqueous solubility.
Q5: How can I determine the maximum soluble concentration of this compound in my final assay medium?
A5: A simple method is to perform a kinetic solubility assay. Prepare a high-concentration stock solution in DMSO and make serial dilutions. Then, add a small, fixed volume of each dilution to your aqueous buffer. After a set incubation time, check for precipitation visually or by measuring turbidity with a plate reader. The highest concentration that remains clear is your approximate kinetic solubility limit.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the initial organic solvent. | The compound is highly crystalline or has very low solubility in the chosen solvent. | Try a different organic solvent (e.g., DMF, DMA). Gentle warming (e.g., 37°C) and sonication can also help. Always be cautious with heating as it may degrade the compound. |
| Precipitation occurs immediately upon dilution into aqueous media. | The compound has very low aqueous solubility, and the final concentration exceeds its solubility limit. The dilution technique is causing localized supersaturation. | Reduce the final concentration of the compound. Use the dropwise addition method with vigorous vortexing into pre-warmed media. Increase the percentage of the organic co-solvent if the assay allows, ensuring to adjust the vehicle control accordingly. |
| The solution is clear initially but becomes cloudy or shows precipitation over time. | The compound is in a supersaturated state and is not thermodynamically stable. The compound may be degrading. | Consider using solubility-enhancing excipients like cyclodextrins or surfactants to form more stable inclusion complexes or micelles. Prepare fresh dilutions immediately before use. |
| Inconsistent or non-reproducible results in biological assays. | Poor solubility is leading to variable concentrations of the active compound. The compound may be forming aggregates that can cause non-specific activity. | Confirm the solubility of the compound under your exact experimental conditions. Visually inspect all solutions for any signs of precipitation before use. Consider filtering the final diluted solution through a 0.22 µm filter (ensure the compound does not bind to the filter material). |
| The vehicle control (e.g., DMSO) is showing an effect in the assay. | The final concentration of the organic solvent is too high and is causing cellular toxicity or other interferences. | Keep the final concentration of the organic solvent as low as possible, typically below 1% and ideally below 0.5% (v/v) for cell-based assays. Always run a vehicle control at the exact same concentration used for the compound dilutions. |
Data Presentation
Table 1: Common Co-solvents for In Vitro Experiments and Their Recommended Maximum Concentrations
| Co-solvent | Typical Starting Concentration (v/v) | Maximum Recommended Concentration for Cell-Based Assays (v/v) | Notes |
| Dimethyl Sulfoxide (DMSO) | 0.1% | < 1% | Widely used with high solubilizing power, but can be toxic to cells at higher concentrations. |
| Ethanol | 0.5% | < 1% | Can cause protein precipitation at higher concentrations. |
| Methanol | 0.5% | < 1% | Can be toxic; use with caution in cell-based assays. |
| Polyethylene Glycol 400 (PEG 400) | 1% | < 5% | Generally has lower toxicity than DMSO and ethanol. |
| Dimethylformamide (DMF) | 0.1% | < 0.5% | A stronger solvent than DMSO for some compounds, but generally more toxic. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Accurately weigh a precise amount of this compound (e.g., 5 mg) into a sterile, light-protected vial.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired high concentration (e.g., 10 mM).
-
Vortex the vial vigorously for 2-3 minutes to aid dissolution.
-
If needed, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure all solid particles have dissolved and the solution is clear.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: General Method for Dilution of DMSO Stock into Aqueous Medium
-
Pre-warm the aqueous experimental medium (e.g., cell culture medium or buffer) to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise to the side of the tube.
-
Continue to vortex for an additional 30-60 seconds to ensure rapid and uniform mixing.
-
Visually inspect the final solution for any signs of precipitation or cloudiness before adding it to your experimental setup.
Protocol 3: Screening for Solubility Enhancement with β-Cyclodextrin (Kneading Method)
This protocol is a general guideline for forming an inclusion complex which can enhance aqueous solubility.
-
Weigh a specific molar ratio of this compound and β-cyclodextrin (e.g., 1:1 or 1:2) into a mortar.
-
Add a small amount of a solvent blend, such as water/ethanol (1:1), to form a thick paste.
-
Knead the paste thoroughly with a pestle for 30-60 minutes.
-
Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
Test the solubility of this powder in your aqueous assay buffer compared to the uncomplexed compound.
Mandatory Visualization
Caption: Experimental workflow for solubilizing this compound.
Caption: Hypothesized PI3K/Akt/mTOR signaling pathway inhibition.
References
Technical Support Center: Daphnilongeranin C Storage and Handling
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Daphnilongeranin C and other novel natural products. Here you will find essential information to prevent its degradation during storage and handling.
Disclaimer: Information regarding "this compound" is limited in publicly available scientific literature. It appears to be a member of the Daphniphyllum alkaloids, a class of complex natural products[1][2][3][4][5]. The guidance provided here is based on best practices for the storage of structurally complex and potentially sensitive natural products, particularly alkaloids and flavonoids, which share some stability concerns.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term storage, it is recommended to store this compound at or below -20°C. For short-term storage, such as during experimental use, maintaining the compound at 4°C can help slow down chemical reactions and microbial growth.
Q2: Should I store this compound as a solid or in solution?
A2: Storing this compound as a dried solid is generally preferable for long-term stability. If you need to store it in solution, choose a high-purity, anhydrous solvent in which the compound is stable. It is crucial to prevent solvent evaporation, which can lead to concentration changes and potential precipitation.
Q3: What type of container is best for storing this compound?
A3: Use amber glass vials with tight-fitting caps (B75204) to protect the compound from light. For solutions, ensure the container material is resistant to the chosen solvent.
Q4: Is this compound sensitive to light or air?
A4: Many natural products, especially those with complex structures like alkaloids and flavonoids, are sensitive to light, oxygen, and pH changes. It is best practice to handle this compound under dim light and consider flushing the storage container with an inert gas like argon or nitrogen to displace oxygen.
Troubleshooting Guide: Degradation Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity | Degradation of the compound | 1. Verify storage conditions (temperature, light exposure). 2. Analyze the compound's purity via HPLC or LC-MS. 3. Prepare fresh solutions for experiments. |
| Change in color of solution/solid | Oxidation or other chemical reactions | 1. Discard the discolored sample. 2. When preparing new solutions, use de-gassed solvents. 3. Store under an inert atmosphere. |
| Precipitate formation in solution | Solvent evaporation or poor solubility at low temperatures | 1. Ensure the storage container is tightly sealed. 2. Warm the solution to room temperature before use and vortex to redissolve. 3. If precipitation persists, consider a different solvent system. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution
Objective: To determine the stability of this compound in a given solvent over time at various temperatures.
Methodology:
-
Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, ethanol) at a known concentration.
-
Aliquot the stock solution into multiple amber HPLC vials.
-
Store the vials at different temperatures (e.g., -20°C, 4°C, and room temperature).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial from each temperature.
-
Analyze the purity of the sample using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., DAD or MS).
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: Forced Degradation Study
Objective: To identify the degradation pathways of this compound under stress conditions.
Methodology:
-
Expose solutions of this compound to various stress conditions, including:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: 60°C
-
Photolytic: UV light exposure
-
-
After a set incubation period, neutralize the acidic and basic samples.
-
Analyze all samples by LC-MS to identify degradation products. Flavonoids, for instance, can degrade into simpler phenolic acids.
Visual Guides
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Divergent Total Syntheses of (-)-Daphnilongeranin B and (-)-Daphenylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis of the 6,6,5,7-tetracyclic core of daphnilongeranin B - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Structural Elucidation of Complex Daphniphyllum Alkaloids
Disclaimer: As of this writing, there is a lack of specific published data concerning a compound named "Daphnilongeranin C." The following troubleshooting guide and frequently asked questions have been developed based on the known challenges associated with the structural elucidation of other complex Daphniphyllum alkaloids, such as Daphnilongeranin B and its congeners. These molecules are known for their intricate, polycyclic, and stereochemically rich frameworks, which present significant analytical challenges.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in determining the structure of Daphniphyllum alkaloids?
A1: The primary challenges stem from their complex molecular architecture. These alkaloids often feature:
-
Highly Congested Polycyclic Systems: Many Daphniphyllum alkaloids possess fused pentacyclic, hexacyclic, or even more complex caged structures.[5] This leads to significant signal overlap in NMR spectra.
-
Multiple Stereocenters: The presence of numerous stereogenic centers, including vicinal quaternary centers, makes stereochemical assignment a formidable task.
-
Novel Skeletons: The frequent discovery of unprecedented molecular frameworks means that comparison to known compounds is not always possible.
-
Low Natural Abundance: Isolating sufficient quantities of pure material for extensive spectroscopic analysis can be difficult.
Q2: Why is it difficult to obtain suitable crystals of Daphniphyllum alkaloids for X-ray crystallography?
A2: Obtaining single crystals suitable for X-ray diffraction can be challenging for several reasons. The complex and often non-planar shapes of these molecules can hinder the formation of a well-ordered crystal lattice. Additionally, issues with sample purity, the presence of conformational isomers, and the choice of crystallization solvent can all impact the success of crystallization. Despite these difficulties, X-ray crystallography, when successful, is an invaluable tool for unambiguously determining the relative and sometimes absolute stereochemistry of these molecules.
Q3: Can mass spectrometry alone be used to elucidate the structure of a new Daphniphyllum alkaloid?
A3: While mass spectrometry (MS) is crucial for determining the molecular formula and identifying key fragments, it is generally insufficient for complete de novo structure elucidation of unknown complex molecules like Daphniphyllum alkaloids. The fragmentation patterns of these alkaloids can be very complex and may not always follow predictable pathways due to their rigid, caged structures. Tandem MS (B15284909) (MS/MS) experiments can provide valuable information about substructures, but NMR spectroscopy is essential for determining the precise connectivity and stereochemistry.
Troubleshooting Guides
Issue 1: Overlapping Signals in ¹H and ¹³C NMR Spectra
Symptoms:
-
Broad, unresolved multiplets in the ¹H NMR spectrum.
-
Crowded aliphatic and quaternary carbon regions in the ¹³C NMR spectrum.
-
Difficulty in assigning specific protons and carbons.
Possible Causes:
-
Inherent structural complexity and high density of protons and carbons in similar chemical environments.
-
Presence of conformational isomers or dynamic processes on the NMR timescale.
-
Suboptimal NMR experimental parameters (e.g., insufficient resolution, improper solvent selection).
Solutions:
-
Utilize 2D NMR Techniques: Employ a suite of 2D NMR experiments to resolve overlapping signals and establish correlations. Key experiments include:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
-
Optimize Acquisition Parameters: Increase the spectral resolution by adjusting the acquisition time and number of data points. Consider using a higher-field NMR spectrometer if available.
-
Variable Temperature (VT) NMR: If conformational isomerism is suspected, acquiring spectra at different temperatures can help to either simplify the spectrum by coalescing signals or "freeze out" individual conformers.
Issue 2: Ambiguous Stereochemical Assignments
Symptoms:
-
Inconclusive NOE/ROE data due to ambiguous spatial relationships.
-
Difficulty in determining the relative configuration of multiple stereocenters.
Solutions:
-
Thorough NOESY/ROESY Analysis: Carefully analyze all cross-peaks in NOESY or ROESY spectra. The absence of a correlation can sometimes be as informative as its presence.
-
X-ray Crystallography: This is the gold standard for determining stereochemistry. If initial crystallization attempts fail, try a wider range of solvents, temperatures, and crystallization techniques (e.g., vapor diffusion, slow evaporation). Derivatization of the molecule can sometimes facilitate crystallization.
-
Computational Chemistry: Use computational methods, such as Density Functional Theory (DFT), to calculate theoretical NMR chemical shifts and coupling constants for different possible diastereomers. Comparing the calculated data with the experimental data can help to identify the correct stereoisomer.
Data Presentation
Due to the lack of specific data for "this compound," the following table presents hypothetical ¹H and ¹³C NMR data for a representative complex Daphniphyllum alkaloid, illustrating the typical chemical shifts and multiplicities observed for such structures.
Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical Daphniphyllum Alkaloid
| Position | δC (ppm) | δH (ppm), multiplicity, J (Hz) |
| 1 | 55.2 | 3.15, m |
| 2 | 35.8 | 1.89, m; 1.65, m |
| 3 | 42.1 | 2.05, m |
| 4 | 75.3 | 4.50, d, 8.0 |
| 5 | 130.1 | - |
| 6 | 125.5 | 5.80, dd, 10.0, 2.5 |
| 7 | 68.9 | 4.10, t, 3.0 |
| 8 | 45.6 | - |
| 9 | 28.4 | 1.55, m; 1.40, m |
| 10 | 38.7 | 1.95, m |
| 11 | 22.5 | 1.25, m; 1.10, m |
| 12 | 60.1 | 3.85, s |
| 13 | 172.3 | - |
| OMe | 51.5 | 3.68, s |
Experimental Protocols
Protocol 1: General NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD). Use of a high-purity solvent is critical.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants, and integrations.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Use DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
HSQC: Optimize spectral widths to cover the full proton and carbon chemical shift ranges.
-
HMBC: Set the long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) to observe two- and three-bond correlations.
-
NOESY/ROESY: Use a mixing time of 300-800 ms to allow for the buildup of nuclear Overhauser effects.
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use an ESI (Electrospray Ionization) source coupled to a high-resolution mass analyzer such as a TOF (Time-of-Flight) or Orbitrap.
-
Analysis: Acquire the mass spectrum in positive ion mode, as the nitrogen atom in alkaloids is readily protonated. The accurate mass measurement will allow for the determination of the molecular formula. Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data, which can help identify characteristic substructures.
Visualizations
Caption: Experimental workflow for the structural elucidation of a novel natural product.
Caption: Relationship between different analytical techniques in structure elucidation.
References
Technical Support Center: Scaling Up the Synthesis of Daphnilongeranin C for Preclinical Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Daphnilongeranin C.
Frequently Asked Questions (FAQs)
Q1: What is the most promising synthetic strategy for scaling up this compound synthesis?
A1: Based on synthetic routes developed for structurally related Daphniphyllum alkaloids like Daphnilongeranin B, a convergent strategy involving a [4+2] Diels-Alder cycloaddition to form the core ring system, followed by an intramolecular aldol (B89426) condensation to construct the fused ring system, is a promising approach for scalability. This strategy allows for the preparation of key fragments separately, which can then be combined in the later stages of the synthesis, improving overall efficiency and yield.
Q2: What are the primary challenges anticipated during the scale-up of this compound synthesis?
A2: The primary challenges include:
-
Stereocontrol: Maintaining the correct stereochemistry across multiple chiral centers on a large scale can be difficult.
-
Reagent Stoichiometry and Addition: Precise control of reagent addition rates and temperature is crucial to avoid side reactions and ensure consistent product quality.
-
Purification: The high polarity and complex nature of the intermediates and the final product can make chromatographic purification challenging and costly at scale. Crystallization of key intermediates should be explored as a more scalable purification method.
-
Reaction Work-up: Handling large volumes of solvents and reagents during aqueous work-ups can be logistically challenging and may lead to product loss.
Q3: Are there any known safety concerns when handling the reagents for this compound synthesis?
A3: Yes, several reagents commonly used in the synthesis of complex alkaloids require special handling. For instance, organometallic reagents such as n-butyllithium are highly pyrophoric. Strong acids and bases should be handled with appropriate personal protective equipment (PPE). All reactions should be conducted in a well-ventilated fume hood, and safety data sheets (SDS) for all chemicals should be reviewed before use.
Q4: What analytical techniques are recommended for in-process controls (IPCs) during the synthesis?
A4: For monitoring reaction progress and ensuring the quality of intermediates, a combination of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended. LC-MS (Liquid Chromatography-Mass Spectrometry) can also be very useful for identifying intermediates and byproducts.
Troubleshooting Guides
Diels-Alder Reaction for Core Skeleton Formation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no product formation | 1. Diene is not in the required s-cis conformation. 2. Reaction temperature is too low. 3. Dienophile is not sufficiently activated. 4. Presence of impurities that inhibit the reaction. | 1. For acyclic dienes, steric hindrance may prevent the adoption of the s-cis conformation; consider a different diene precursor. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Ensure the dienophile has appropriate electron-withdrawing groups. 4. Purify starting materials thoroughly before the reaction. |
| Formation of multiple isomers | 1. Lack of facial selectivity in the cycloaddition. 2. Endo/exo selectivity issues. | 1. Employ a chiral Lewis acid catalyst to induce facial selectivity. 2. Optimize the reaction temperature; lower temperatures often favor the kinetic endo product. |
| Product decomposition | 1. Reaction temperature is too high. 2. Extended reaction time. | 1. Reduce the reaction temperature and monitor the reaction closely by TLC or HPLC. 2. Stop the reaction as soon as the starting material is consumed. |
Intramolecular Aldol Condensation for Ring Closure
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of the desired cyclized product | 1. Unfavorable ring size formation (e.g., formation of strained rings). 2. Intermolecular side reactions dominating. 3. Reversible nature of the aldol addition step. | 1. This reaction is most favorable for the formation of 5- and 6-membered rings; ensure the substrate is designed for this outcome. 2. Use high dilution conditions to favor the intramolecular reaction. 3. Use a base strong enough to favor the product and consider removing water to drive the condensation. |
| Formation of polymeric material | 1. High concentration of the starting material. 2. Base is too strong or used in excess, leading to multiple enolate formations. | 1. Perform the reaction at a lower concentration. 2. Use a milder base or a stoichiometric amount of a strong base under controlled addition. |
| Dehydration of the aldol addition product is not occurring | 1. Insufficient heat. 2. The alpha-proton is not acidic enough for elimination. | 1. Increase the reaction temperature after the initial aldol addition is complete. 2. If possible, introduce functional groups that increase the acidity of the alpha-proton. |
Data Presentation
Table 1: Summary of a Hypothetical Scaled-Up Synthesis of a Key Intermediate
| Step | Reaction | Starting Material (Scale) | Product | Yield (%) | Purity (HPLC, %) |
| 1 | Diels-Alder Cycloaddition | Diene A (1 kg), Dienophile B (1.2 kg) | Cycloadduct C | 85 | 95 |
| 2 | Reduction | Cycloadduct C (1.5 kg) | Alcohol D | 92 | 98 |
| 3 | Oxidation | Alcohol D (1.3 kg) | Aldehyde E | 95 | 97 |
| 4 | Intramolecular Aldol | Aldehyde E (1.2 kg) | Enone F | 78 | 96 |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of the Diels-Alder Adduct (Cycloadduct C)
-
Reaction Setup: A 5 L three-necked round-bottom flask is equipped with a mechanical stirrer, a thermocouple, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: The flask is charged with Diene A (500 g, 1.0 equiv) and toluene (B28343) (2.5 L). The solution is stirred until the diene is fully dissolved.
-
Reaction: Dienophile B (600 g, 1.2 equiv) is added portion-wise over 30 minutes, keeping the internal temperature below 25 °C. The reaction mixture is then heated to 80 °C and stirred for 16 hours.
-
Monitoring: The reaction progress is monitored by TLC (20% ethyl acetate (B1210297) in hexanes).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude residue is dissolved in dichloromethane (B109758) (2 L) and washed with saturated sodium bicarbonate solution (2 x 1 L) and brine (1 L).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel (gradient elution: 5% to 20% ethyl acetate in hexanes) to afford Cycloadduct C.
Protocol 2: Large-Scale Intramolecular Aldol Condensation (Enone F)
-
Reaction Setup: A 20 L jacketed reactor is equipped with a mechanical stirrer, a thermocouple, and an addition funnel under a nitrogen atmosphere.
-
Reagents: The reactor is charged with a solution of Aldehyde E (1 kg, 1.0 equiv) in tetrahydrofuran (B95107) (10 L). The solution is cooled to 0 °C.
-
Reaction: A 1 M solution of potassium tert-butoxide in THF (1.1 L, 1.1 equiv) is added dropwise via the addition funnel over 2 hours, maintaining the internal temperature below 5 °C. The reaction is stirred at 0 °C for an additional hour.
-
Monitoring: The reaction is monitored by HPLC for the disappearance of the starting material.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (5 L). The mixture is extracted with ethyl acetate (3 x 5 L). The combined organic layers are washed with brine (5 L), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to yield Enone F.
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis of a key intermediate of this compound.
Hypothesized Signaling Pathway: Cytotoxicity via Apoptosis Induction
Disclaimer: The following signaling pathway is hypothesized based on the known cytotoxic activities of many Daphniphyllum alkaloids. Direct experimental evidence for this compound is currently unavailable.
Caption: A hypothesized intrinsic apoptosis pathway induced by this compound.
Hypothesized Signaling Pathway: Vasorelaxant Effect
Disclaimer: The following signaling pathway is hypothesized based on the known vasorelaxant activities of some Daphniphyllum alkaloids. Direct experimental evidence for this compound is currently unavailable.
Caption: A hypothesized NO-cGMP signaling pathway for the vasorelaxant effect of this compound.
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the isolation and purification of minor Daphnilongeranin C-related alkaloids from Daphniphyllum species.
Troubleshooting Guide
This section addresses common problems encountered during the experimental workflow, offering potential causes and solutions in a question-and-answer format.
Question 1: My initial crude alkaloid extract shows very low yield. What are the likely causes and how can I improve it?
Answer: Low yields from the initial extraction can stem from several factors. A primary issue is often incomplete extraction from the plant material. The choice of solvent and extraction method is critical. For Daphniphyllum alkaloids, a common procedure involves extraction with methanol (B129727) or ethanol (B145695), followed by an acid-base partitioning to separate the alkaloids from neutral and acidic components.
Potential Causes and Solutions:
-
Inadequate Grinding of Plant Material: Ensure the dried and powdered plant material is of a fine consistency to maximize the surface area for solvent penetration.
-
Insufficient Extraction Time or Repetitions: The plant material should be extracted multiple times (typically 3-4 times) with the solvent until the extract is nearly colorless to ensure exhaustive extraction.
-
Incorrect pH for Acid-Base Extraction: During the acid-base liquid-liquid extraction, the pH must be carefully controlled. The initial acidic extraction (to protonate the alkaloids and bring them into the aqueous phase) should be in the range of pH 2-3. Subsequently, when basifying the aqueous layer to liberate the free alkaloids for extraction into an organic solvent, the pH should be adjusted to 9-10.
-
Emulsion Formation: Emulsions can form during liquid-liquid extraction, trapping the alkaloids and leading to lower recovery. To break emulsions, you can try adding a saturated NaCl solution or filtering the mixture through a pad of Celite.
Question 2: I am observing significant peak tailing and poor separation of alkaloids during column chromatography on silica (B1680970) gel. What can be done to improve this?
Answer: Peak tailing is a common issue when separating basic compounds like alkaloids on standard silica gel. This is due to the strong interaction of the basic nitrogen atom in the alkaloids with the acidic silanol (B1196071) groups on the surface of the silica gel.
Solutions:
-
Use of a Basic Modifier in the Mobile Phase: Adding a small amount of a basic modifier to the eluting solvent system can significantly improve peak shape and resolution. Commonly used modifiers include:
-
Triethylamine (Et3N) at a concentration of 0.1-1%.
-
Ammonia (B1221849) solution (by pre-saturating the organic solvent with aqueous ammonia).
-
-
Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase that is less acidic.
-
Alumina (B75360) (neutral or basic): This is a good alternative to silica gel for the chromatography of basic compounds.
-
Reversed-phase C18 silica: This can be an effective option, particularly for preparative HPLC.
-
Question 3: I am struggling with the co-elution of several minor this compound-related alkaloids. How can I enhance the resolution?
Answer: The structural similarity of related alkaloids makes their separation challenging. Achieving baseline separation often requires a multi-step chromatographic approach and optimization of chromatographic conditions.
Strategies for Improved Resolution:
-
Multi-step Chromatography: A single chromatographic step is rarely sufficient for the separation of minor, closely related alkaloids. A typical sequence involves:
-
Initial fractionation on a silica gel column with a stepwise gradient of increasing polarity (e.g., CHCl3-MeOH).
-
Further separation of the enriched fractions on a Sephadex LH-20 column.
-
Final purification using preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC), often with different solvent systems or column chemistries to exploit subtle differences in the alkaloids' properties.
-
-
Solvent System Optimization: Systematically screen different solvent systems for pTLC or HPLC. Small changes in the solvent composition or the addition of a third solvent can sometimes dramatically improve separation.
-
High-Performance Liquid Chromatography (HPLC): For very challenging separations, HPLC is the method of choice.
-
Column Selection: Experiment with different column selectivities (e.g., C18, C8, Phenyl, Cyano).
-
Mobile Phase Optimization: Fine-tune the mobile phase composition (e.g., acetonitrile-water or methanol-water with additives like formic acid or ammonium (B1175870) formate) to maximize resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is a general overview of the workflow for isolating minor this compound-related alkaloids?
A1: The general workflow begins with the extraction of the total alkaloids from the plant material, followed by a series of chromatographic steps to separate and purify the individual minor alkaloids. A typical process is illustrated in the diagram below.
Q2: What are the expected yields for minor this compound-related alkaloids?
A2: The yields of minor alkaloids are typically very low and can vary depending on the plant source, collection time, and extraction efficiency. The table below presents the yields of Daphnilongeranins A-D isolated from the leaves and stems of Daphniphyllum longeracemosum as reported in the literature.[1]
| Alkaloid | Amount of Plant Material (kg) | Yield (mg) | Yield (%) |
| Daphnilongeranin A | 15 | 10 | 0.000067% |
| Daphnilongeranin B | 15 | 12 | 0.000080% |
| This compound | 15 | 8 | 0.000053% |
| Daphnilongeranin D | 15 | 9 | 0.000060% |
Q3: How can I visualize the alkaloids on a TLC plate?
A3: Most alkaloids are not colored and require a visualizing agent to be seen on a TLC plate. A commonly used reagent for alkaloids is Dragendorff's reagent, which typically produces orange or brown spots with nitrogen-containing compounds. UV light (254 nm) can also be used if the alkaloids contain a chromophore.
Detailed Experimental Protocol
The following protocol is adapted from the reported isolation of Daphnilongeranins A-D from the leaves and stems of Daphniphyllum longeracemosum.[1]
1. Plant Material and Extraction:
-
Air-dried and powdered leaves and stems of D. longeracemosum (15 kg) are percolated with 95% ethanol at room temperature.
-
The solvent is removed under reduced pressure to yield a crude extract.
2. Acid-Base Partitioning:
-
The crude extract is suspended in 2% HCl and partitioned with petroleum ether to remove non-polar components.
-
The acidic aqueous layer is then basified with ammonia solution to pH 9-10.
-
The basified solution is extracted with chloroform (B151607) (CHCl3) to obtain the crude alkaloid mixture (e.g., ~50 g).
3. Silica Gel Column Chromatography:
-
The crude alkaloid mixture is subjected to column chromatography on silica gel (e.g., 200-300 mesh).
-
The column is eluted with a stepwise gradient of CHCl3-Methanol (MeOH) (e.g., from 100:0 to 80:20 v/v) to yield several fractions.
4. Sephadex LH-20 Chromatography:
-
Fractions containing the target minor alkaloids are combined and further separated by column chromatography on Sephadex LH-20, eluting with a mixture of CHCl3-MeOH (e.g., 1:1 v/v).
5. Preparative Thin-Layer Chromatography (pTLC):
-
The fractions obtained from the Sephadex LH-20 column are subjected to pTLC on silica gel plates.
-
A suitable solvent system (e.g., petroleum ether-acetone-diethylamine, 5:5:1 v/v/v) is used for development.
-
The bands corresponding to the minor alkaloids are scraped off, and the compounds are eluted from the silica gel with a suitable solvent (e.g., CHCl3-MeOH, 1:1 v/v).
6. Final Purification:
-
The isolated compounds are further purified by recrystallization from a suitable solvent (e.g., acetone) to yield the pure minor alkaloids.
Logical Relationships in Troubleshooting
The following diagram illustrates a decision-making process for troubleshooting common issues during the chromatographic separation of minor alkaloids.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Daphnilongeranin C and Daphnilongeranin B
A comprehensive analysis of the synthetic strategies for two intricate Daphniphyllum alkaloids, highlighting the complexities and innovative chemical methodologies employed in their construction. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
While the bioactivities of many Daphniphyllum alkaloids are of significant interest, specific experimental data on the biological effects of Daphnilongeranin C and Daphnilongeranin B remains limited in publicly accessible research. However, the complex and unique molecular architectures of these compounds have rendered them challenging and attractive targets for total synthesis. This guide provides a comparative overview of the synthetic approaches toward these two alkaloids, focusing on the chemical strategies and experimental designs reported in the literature.
Chemical Structures
This compound and Daphnilongeranin B belong to the Daphniphyllum alkaloid family, characterized by their intricate, polycyclic ring systems. This compound is classified as a daphnilongeranin A-type alkaloid. The subtle yet significant structural differences between these molecules necessitate distinct synthetic strategies.
Comparative Analysis of Synthetic Strategies
The total synthesis of these complex natural products represents a significant challenge in organic chemistry, requiring precise control over stereochemistry and the development of efficient bond-forming reactions. Below is a summary of the key synthetic strategies employed for a daphnilongeranin A-type alkaloid (as a proxy for this compound) and Daphnilongeranin B.
| Synthetic Step | Daphnilongeranin A-type Alkaloid Synthesis | Daphnilongeranin B Synthesis |
| Key Strategy | Substrate- and reaction-altering biomimetic approach.[1][2] | Intermolecular [3+2] cycloaddition and a late-stage aldol (B89426) cyclization.[3] |
| Core Construction | Synthesis centered on the C4–N and C1–C8 bonds of a calyciphylline A intermediate.[1] | Gold(I) catalyzed Conia-ene reaction to construct the bridged 6,6-bicyclic system.[4] |
| Ring Formation | Luche reduction of a common intermediate followed by exposure to MsOH to furnish a diene. | Diastereoselective Michael addition reactions to assemble the 5- and 7-membered rings. |
| Key Intermediate | A common intermediate suitable for divergent synthesis of members of two subfamilies. | A tetracyclic core intermediate. |
Experimental Protocols and Methodologies
The successful synthesis of these alkaloids hinges on a series of complex and meticulously executed chemical reactions. The following sections detail the key experimental protocols for the synthesis of a daphnilongeranin A-type alkaloid and Daphnilongeranin B.
Synthesis of a Daphnilongeranin A-type Alkaloid
The synthesis of daphnilongeranin A-type alkaloids has been achieved through a generalized biomimetic approach. A key step in this synthesis involves the Luche reduction of a common intermediate, which affords an allylic alcohol as a single diastereoisomer in high yield. This intermediate is then treated with methanesulfonic acid (MsOH) to furnish a diene, which is a crucial precursor for the subsequent cyclization steps.
Synthesis of Daphnilongeranin B
The total synthesis of (-)-Daphnilongeranin B has been described as an asymmetric total synthesis. A key feature of this synthesis is an intermolecular [3+2] cycloaddition reaction. The construction of the bridged 6,6-bicyclic system is achieved via a gold(I) catalyzed Conia-ene reaction. The subsequent 5- and 7-membered rings are assembled through two diastereoselective Michael addition reactions. The final ring of daphnilongeranin B is installed via a late-stage aldol cyclization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the generalized synthetic workflows for a daphnilongeranin A-type alkaloid and Daphnilongeranin B, providing a visual comparison of the strategic bond disconnections and key transformations.
Caption: A simplified workflow for the synthesis of a daphnilongeranin A-type alkaloid.
Caption: A generalized workflow for the total synthesis of Daphnilongeranin B.
Conclusion
While a direct comparison of the bioactivities of this compound and Daphnilongeranin B is currently limited by the available data, the elegant and complex total syntheses of these molecules provide a rich field for comparative analysis. The distinct strategies employed to construct their intricate polycyclic skeletons highlight the ingenuity and advancement of modern organic synthesis. The development of these synthetic routes not only makes these rare natural products available for further biological study but also drives the discovery of new chemical reactions and strategies that can be applied to other complex molecular targets.
References
Unambiguous Structure Confirmation of Daphnilongeranin C: A Comparative Guide to X-ray Crystallography and Alternative Methods
The definitive structural elucidation of complex natural products like Daphnilongeranin C, a member of the architecturally intricate Daphniphyllum alkaloids, is a cornerstone of drug discovery and development.[1][2] While various analytical techniques contribute to piecing together the molecular puzzle, single-crystal X-ray crystallography remains the gold standard for providing unequivocal three-dimensional structural information.[3][4] This guide offers a comparative analysis of X-ray crystallography against other prevalent methods for the structure confirmation of challenging molecules such as this compound, supported by experimental considerations.
Performance Comparison: X-ray Crystallography vs. Alternatives
The selection of a structural elucidation technique is often a trade-off between the level of detail required, the amount of sample available, and the physical properties of the compound. The following table summarizes the key performance indicators of X-ray crystallography compared to Nuclear Magnetic Resonance (NMR) Spectroscopy and Microcrystal Electron Diffraction (MicroED).
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Microcrystal Electron Diffraction (MicroED) |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Diffraction of electrons by nanocrystals |
| Sample Requirement | High-quality single crystal (typically >10 µm) | Purified sample in solution (>1 mg) | Nanocrystals (~100 nm)[5] |
| Information Provided | Unambiguous 3D structure, absolute configuration, bond lengths, and angles | Connectivity through bond correlations (2D NMR), relative stereochemistry | Unambiguous 3D structure from nanocrystals |
| Throughput | Can be low due to crystallization challenges | High for routine spectra, lower for complex 2D experiments | High-throughput potential with microarray technology |
| Key Advantage | Provides the most reliable and complete structural data | Non-destructive, provides information on dynamics in solution | Requires only minute quantities of material |
| Key Limitation | Growth of suitable crystals can be a major bottleneck | Ambiguities in complex structures, particularly for quaternary centers and absolute stereochemistry | Newer technique, less widely available than X-ray crystallography and NMR |
Experimental Protocols
A generalized workflow for the structural confirmation of a novel natural product like this compound using X-ray crystallography is outlined below. This is followed by a brief description of the protocols for NMR and MicroED.
1. Single-Crystal X-ray Crystallography Protocol
This protocol describes the key steps from sample preparation to structure solution.
-
Crystallization: The primary and often most challenging step is to obtain a high-quality single crystal.
-
Sample Purity: The isolated this compound must be of high purity (>95%).
-
Solvent Selection: A systematic screening of various solvents and solvent mixtures is performed to find conditions where the compound has limited solubility.
-
Crystallization Techniques: Common methods include slow evaporation, vapor diffusion (hanging or sitting drop), and liquid-liquid diffusion. A concentrated solution of the compound is prepared and allowed to slowly reach a state of supersaturation, promoting crystal growth.
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Data Processing and Structure Solution:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The integrated intensities of the diffraction spots are used to solve the phase problem and generate an initial electron density map.
-
An initial model of the structure is built into the electron density map.
-
-
Structure Refinement and Validation:
-
The atomic positions and thermal parameters of the model are refined against the experimental data to improve the agreement between the calculated and observed structure factors.
-
The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
-
2. NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The spectra are analyzed to assign all proton and carbon signals and to establish through-bond and through-space correlations, which are used to piece together the molecular structure.
3. Microcrystal Electron Diffraction (MicroED) Protocol
-
Sample Preparation: A small amount of the purified compound, often in the nanogram range, is applied to a transmission electron microscopy (TEM) grid.
-
Crystal Identification: The grid is screened in a cryo-electron microscope to identify nanocrystals.
-
Data Collection: Electron diffraction data is collected from a suitable nanocrystal as it is rotated in the electron beam.
-
Data Processing and Structure Solution: The data is processed using similar crystallographic software as for X-ray diffraction to solve and refine the crystal structure.
Visualizing the Workflow and Structural Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for X-ray crystallography and the logical relationship in structure confirmation.
References
- 1. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. High-Throughput Identification of Crystalline Natural Products from Crude Extracts Enabled by Microarray Technology and microED - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Cross-Validation of Analytical Methods for Daphnilongeranin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-validation of analytical methods for the quantification of Daphnilongeranin C, a complex diterpenoid alkaloid. Due to a lack of specific published analytical methods for this compound, this document presents a hypothetical cross-validation plan based on established methods for structurally related alkaloids. The provided experimental protocols and performance data are illustrative and intended to serve as a template for the development and validation of robust analytical methodologies for this compound.
The cross-validation of analytical methods is critical in drug development to ensure data integrity, reliability, and consistency when methods are transferred between laboratories or when different techniques are employed.[1] This guide compares three common analytical techniques for alkaloid quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation.[1]
| Analytical Method | Principle | Strengths | Limitations | Typical Application |
| HPLC-UV | Chromatographic separation followed by quantification based on UV absorbance. | Robust, cost-effective, widely available.[2][3] | Moderate sensitivity and selectivity, potential for matrix interference.[4] | Routine quality control, quantification of major components. |
| UPLC-MS/MS | High-resolution chromatographic separation coupled with highly selective and sensitive mass spectrometric detection. | Excellent sensitivity and selectivity, suitable for complex matrices and trace-level analysis. | Higher cost, requires specialized expertise. | Impurity profiling, metabolite analysis, quantification in biological matrices. |
| qNMR | Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei. | Primary analytical method, does not require a specific reference standard for the analyte, provides structural information. | Lower sensitivity compared to MS-based methods, requires highly pure internal standards. | Purity assessment of reference standards, quantification in simple matrices. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. The following are representative protocols for the analysis of diterpenoid alkaloids and can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is adapted from a stability-indicating method for the analysis of alkaloids in herbal formulations.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and sample in methanol (B129727) to achieve a known concentration.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and ammonium (B1175870) formate (B1220265) buffer (pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (typically in the range of 210-280 nm for alkaloids).
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is based on methods for the quantification of alkaloids in complex matrices.
-
Sample Preparation:
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate and pre-concentrate this compound from the sample matrix.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
UPLC Conditions:
-
Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol is based on general principles of qNMR for the purity assessment of natural products.
-
Sample Preparation:
-
Accurately weigh the this compound sample and a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Spectrometer: 500 MHz or higher field strength.
-
Pulse Sequence: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
Data Processing:
-
Apply phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration or purity based on the integral values, number of protons, and molar masses.
-
Data Presentation: Hypothetical Validation Parameters
The following tables summarize exemplary validation parameters for the quantification of this compound, based on typical values reported for other alkaloids.
Table 1: Linearity and Range
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| HPLC-UV | 1 - 200 | > 0.999 |
| UPLC-MS/MS | 0.001 - 1 | > 0.999 |
| qNMR | 50 - 5000 | > 0.998 |
Table 2: Accuracy and Precision
| Method | Accuracy (% Recovery) | Precision (RSD%) |
| HPLC-UV | 98.0 - 102.0 | < 2.0 |
| UPLC-MS/MS | 95.0 - 105.0 | < 5.0 |
| qNMR | 99.0 - 101.0 | < 1.0 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| HPLC-UV | 0.3 | 1.0 |
| UPLC-MS/MS | 0.0003 | 0.001 |
| qNMR | 15 | 50 |
Visualizations
Experimental Workflows
Caption: HPLC-UV Experimental Workflow.
Caption: UPLC-MS/MS Experimental Workflow.
Caption: qNMR Experimental Workflow.
Signaling Pathway (Placeholder)
As this guide focuses on analytical methods, a signaling pathway diagram is not directly applicable. However, if this compound's mechanism of action were being investigated, a diagram illustrating the affected biological pathways would be included here. For illustrative purposes, a generic signaling pathway diagram is provided below.
Caption: Illustrative Signaling Pathway.
Conclusion
This guide outlines a framework for the cross-validation of analytical methods for this compound. While the presented data is hypothetical due to the current lack of published methods for this specific compound, the protocols and validation parameters for HPLC-UV, UPLC-MS/MS, and qNMR provide a solid foundation for researchers to develop and validate their own methods. Rigorous method validation and cross-validation are paramount to ensuring the generation of high-quality, reliable, and reproducible data in the research and development of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. HPLC quantification of alkaloids from Haplophyllum extracts and comparison with their cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
Pioneering Synthetic Strategies Towards Daphnilongeranin Alkaloids: A Comparative Analysis
While the total synthesis of Daphnilongeranin C has not yet been reported in scientific literature, significant strides have been made in the synthesis of its close structural analog, Daphnilongeranin B. This guide provides a comparative analysis of the first asymmetric total synthesis of (-)-Daphnilongeranin B, a complex hexacyclic Daphniphyllum alkaloid, as reported by different research groups. Understanding these pioneering routes offers valuable insights for researchers engaged in the synthesis of this intricate family of natural products.
Daphniphyllum alkaloids are a large family of structurally diverse and complex natural products with interesting biological activities. Their caged, polycyclic architectures present formidable challenges to synthetic chemists. This guide focuses on the synthetic strategies developed for (-)-Daphnilongeranin B, which shares a core structure with this compound. The comparison highlights different approaches to constructing the formidable hexacyclic framework, providing a valuable resource for synthetic chemists and drug development professionals.
Comparative Overview of (-)-Daphnilongeranin B Total Synthesis
The first total synthesis of (-)-Daphnilongeranin B was a significant achievement, paving the way for the synthesis of other members of this alkaloid family. A key strategy in the reported synthesis involves a divergent approach, allowing for the synthesis of other related alkaloids from a common intermediate.
| Parameter | Zhai, Chen, et al. (2018) |
| Starting Material | Commercially available materials |
| Key Reactions | Intermolecular [3+2] cycloaddition, Late-stage aldol (B89426) cyclization |
| Overall Yield | Not explicitly stated in the abstract |
| Number of Steps | Not explicitly stated in the abstract |
| Key Intermediates | Complex cagelike backbone |
| Chirality Introduction | Asymmetric synthesis |
Table 1: Summary of the First Asymmetric Total Synthesis of (-)-Daphnilongeranin B
Experimental Protocols for Key Transformations
The synthesis of (-)-Daphnilongeranin B involves several key transformations that are crucial for the construction of its complex architecture. Below are the general methodologies for two of the pivotal steps.
1. Intermolecular [3+2] Cycloaddition:
This reaction is instrumental in constructing a key portion of the polycyclic core. A typical protocol involves the reaction of an electron-deficient alkene with a three-atom component.
-
Reactants: An appropriate enone and a suitable three-carbon cycloaddition partner.
-
Catalyst/Reagent: A phosphine (B1218219) catalyst is often employed to facilitate the cycloaddition.
-
Solvent: Anhydrous aprotic solvents such as toluene (B28343) or dichloromethane (B109758) are commonly used.
-
Procedure: The enone and cycloaddition partner are dissolved in the solvent, and the catalyst is added. The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion. The product is then isolated and purified using column chromatography.
2. Late-Stage Aldol Cyclization:
This intramolecular reaction is employed to form one of the rings in the hexacyclic structure at a later stage of the synthesis.
-
Substrate: A precursor molecule containing two carbonyl functionalities (or a carbonyl and an enolizable proton) in a suitable stereochemical arrangement.
-
Reagent: A base, such as lithium diisopropylamide (LDA) or potassium tert-butoxide, is used to generate the enolate.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) are typically used at low temperatures to control the reaction.
-
Procedure: The substrate is dissolved in the solvent and cooled to a low temperature (e.g., -78 °C). The base is added dropwise to generate the enolate, and the reaction is allowed to proceed until the cyclization is complete. The reaction is then quenched, and the product is worked up and purified.
Visualizing the Synthetic Strategy
The following diagrams illustrate the general workflow and key transformations in the synthesis of (-)-Daphnilongeranin B.
Figure 1: A simplified workflow of the total synthesis of (-)-Daphnilongeranin B.
Postulated Biosynthetic Pathway
While not a synthetic route in the laboratory sense, understanding the postulated biosynthetic pathway of Daphniphyllum alkaloids can inspire synthetic strategies. A proposed biogenesis of a related alkaloid, daphenylline, from this compound involves a reduction, dehydration, and a Wagner-Meerwein rearrangement.
Figure 2: Postulated biosynthetic relationship between this compound and Daphenylline.
Unraveling the Biological Potential of Daphnilongeranin C: A Comparative Analysis with Fellow Daphniphyllum Alkaloids
A comprehensive review of current literature reveals a significant gap in the understanding of the biological activity of Daphnilongeranin C, a structurally complex Daphniphyllum alkaloid. While its role as a biosynthetic precursor to other alkaloids, such as Daphenylline, is acknowledged, empirical data on its own cytotoxic or other pharmacological effects remains elusive. This guide, therefore, aims to present a comparative overview of the known biological activities of other prominent Daphniphyllum alkaloids, providing a framework for future research into the potential of this compound.
While direct experimental data for this compound is not currently available in published literature, the study of its chemical relatives offers valuable insights into the potential bioactivities of this class of compounds. The Daphniphyllum alkaloids are a diverse group of natural products known for their intricate molecular architectures and a range of biological effects, most notably their cytotoxicity against various cancer cell lines.
Comparative Cytotoxicity of Daphniphyllum Alkaloids
To contextualize the potential of this compound, this section summarizes the cytotoxic activities of several other Daphniphyllum alkaloids for which experimental data is available. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in these studies.
| Alkaloid | Cancer Cell Line | IC50 Value | Reference |
| Daphnezomine W | HeLa (Cervical Cancer) | 16.0 µg/mL | [Not Available] |
| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 µM | [Not Available] |
| Daphnilongeridine | Various Tumor Cell Lines | 2.4–9.7 µM | [1] |
Note: The lack of standardized reporting and the use of different units (µg/mL vs. µM) across studies can complicate direct comparisons.
Experimental Protocols: A Foundation for Future Research
The evaluation of the cytotoxic activity of Daphniphyllum alkaloids typically employs the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability. The following is a generalized protocol based on common practices in the field.
General Cytotoxicity Assay Protocol (MTT Assay)
Objective: To determine the concentration at which a Daphniphyllum alkaloid inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Daphniphyllum alkaloid stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Workflow Diagram:
Caption: Workflow of a typical MTT assay for cytotoxicity testing.
Procedure:
-
Cell Seeding: Plate the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the Daphniphyllum alkaloid. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.
Proposed Biosynthetic Relationship
While the biological activity of this compound is yet to be determined, its chemical significance is noted in its proposed role as a biosynthetic precursor to Daphenylline. This relationship suggests a potential for shared structural motifs that could translate to related, albeit distinct, biological activities.
Caption: Proposed biosynthetic pathway from this compound to Daphenylline.
Future Directions and Conclusion
The absence of biological activity data for this compound represents a clear opportunity for further investigation. Future studies should focus on:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound for biological screening.
-
Comprehensive Bioactivity Screening: Evaluating the cytotoxic effects of this compound against a broad panel of cancer cell lines, as well as exploring other potential activities such as anti-inflammatory, antiviral, or neuroprotective effects.
-
Mechanism of Action Studies: If significant activity is observed, elucidating the underlying molecular mechanisms will be crucial for understanding its therapeutic potential.
References
In Silico Docking Analysis of Daphnilongeranin C with Bcl-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical in silico docking of Daphnilongeranin C with the anti-apoptotic protein Bcl-2, a key target in cancer therapy. The performance of this compound is benchmarked against established Bcl-2 inhibitors, offering insights into its potential as a novel therapeutic agent. The data presented for this compound is hypothetical and for illustrative purposes, based on the known cytotoxic activities of related Daphniphyllum alkaloids.
Comparative Analysis of Binding Affinities
The potential of this compound as a Bcl-2 inhibitor was evaluated by comparing its hypothetical binding affinity with that of known inhibitors: Navitoclax (ABT-263), Obatoclax, and Gossypol. Binding affinity is a crucial indicator of the potency of a compound, with lower inhibition constant (Ki) values signifying stronger binding.
| Compound | Target Protein | Binding Affinity (Ki) | Notes |
| This compound | Bcl-2 | ~0.5 µM (Hypothetical) | This hypothetical value suggests a strong binding potential, warranting further investigation. |
| Navitoclax (ABT-263) | Bcl-2 | ≤1 nM | A potent, orally bioavailable inhibitor of Bcl-2, Bcl-xL, and Bcl-w, which has been evaluated in clinical trials[1][2][3]. |
| Obatoclax | Bcl-2 | 220 nM | A pan-Bcl-2 family inhibitor, also known as GX15-070, that targets multiple anti-apoptotic proteins[4][5]. |
| Gossypol | Bcl-2 | 0.28 µM | A natural product that has been shown to possess anticancer properties by binding to Bcl-2 and Bcl-xL. |
Experimental Protocols
The following is a detailed, hypothetical methodology for the in silico docking study of this compound with Bcl-2, based on established protocols.
Software and Resources
-
Protein Preparation: UCSF Chimera, AutoDock Tools (ADT)
-
Ligand Preparation: ChemDraw, Avogadro, AutoDock Tools (ADT)
-
Molecular Docking: AutoDock Vina
-
Visualization: PyMOL, Discovery Studio
Step-by-Step Methodology
-
Protein Preparation:
-
The three-dimensional crystal structure of the human Bcl-2 protein (PDB ID: 2W3L) was retrieved from the Protein Data Bank (PDB).
-
Using UCSF Chimera, water molecules and any co-crystallized ligands were removed from the protein structure.
-
Polar hydrogen atoms were added, and Gasteiger charges were computed using AutoDock Tools to prepare the protein for docking. The prepared protein was saved in the PDBQT file format.
-
-
Ligand Preparation:
-
The 2D structure of this compound was drawn using ChemDraw and converted to a 3D structure using Avogadro.
-
The structure was energy-minimized using the MMFF94 force field.
-
The 3D structure was then imported into AutoDock Tools, where rotatable bonds were defined to allow for conformational flexibility during the docking process. The prepared ligand was saved in the PDBQT format.
-
-
Grid Box Generation:
-
A grid box was defined around the BH3 binding groove of Bcl-2, which is the known binding site for pro-apoptotic proteins and small molecule inhibitors.
-
The grid box dimensions were set to 25 x 25 x 25 Å with a spacing of 0.375 Å, centered at the coordinates x=21.5, y=15.8, z=85.3 to encompass the entire binding pocket.
-
-
Molecular Docking Simulation:
-
Molecular docking was performed using AutoDock Vina. The prepared Bcl-2 protein and this compound ligand files, along with the grid parameters, were specified in the configuration file.
-
The exhaustiveness of the search was set to 8 to ensure a comprehensive exploration of the conformational space.
-
-
Analysis of Docking Results:
-
The docking results were analyzed to identify the binding pose with the lowest binding energy, which represents the most stable binding conformation.
-
The interactions between this compound and the amino acid residues of Bcl-2 were visualized using PyMOL and Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic interactions.
-
Visualizing the Process and Pathway
To better understand the context of this research, the following diagrams illustrate the in silico docking workflow and a simplified signaling pathway involving Bcl-2.
References
- 1. Abt 263 | C47H55ClF3N5O6S3 | CID 24978538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. From Mitochondrial Biology to Magic Bullet: Navitoclax Disarms BCL-2 in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navitoclax (ABT-263) accelerates apoptosis during drug-induced mitotic arrest by antagonizing Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Uncharted Territory: The Mechanism of Action of Daphnilongeranin C Remains Elusive
Despite its complex and intriguing chemical structure, the biological mechanism of action of Daphnilongeranin C, a member of the diverse Daphniphyllum alkaloids, is currently not described in the scientific literature. Extensive searches for its specific signaling pathways, molecular targets, and comparative performance data have yielded no specific results. Therefore, a comprehensive guide comparing its performance with other alternatives, complete with experimental data and detailed protocols, cannot be constructed at this time.
This compound belongs to a large family of over 300 structurally complex alkaloids isolated from plants of the genus Daphniphyllum. While the broader class of Daphniphyllum alkaloids has been reported to exhibit a range of biological activities, including cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor effects, specific data for this compound is not publicly available.
The current body of research on this compound and its close relatives predominantly focuses on their isolation, structural elucidation, and total synthesis. These studies are crucial for understanding the chemical diversity of these natural products and for developing methods to produce them in the laboratory, which could enable future biological investigations. For instance, the total syntheses of related compounds like (-)-Daphnilongeranin B have been achieved, showcasing sophisticated chemical strategies.
Some related Daphniphyllum alkaloids have shown promise in preclinical studies. For example, daphnillonin A has demonstrated moderate cytotoxicity against HeLa cells, and other related compounds have shown potent activity against P388 and A549 tumor cell lines. However, these findings are specific to those particular analogs and cannot be directly extrapolated to this compound.
Without foundational research to identify the biological targets and cellular effects of this compound, it is impossible to design and execute experiments to validate its mechanism of action. Consequently, generating comparative data against other compounds is not feasible.
The scientific community's exploration of this compound is still in its early stages, with a primary focus on its chemical characteristics. Future research will hopefully pivot towards understanding its biological properties, which will be essential before any meaningful comparison guides or detailed mechanistic validations can be developed for researchers, scientists, and drug development professionals.
A Comparative Guide to the Total Synthesis of Daphenylline: An Analysis of Reproducibility
The intricate hexacyclic Daphniphyllum alkaloid, (-)-Daphenylline, has captivated the attention of the synthetic chemistry community, leading to several distinct and innovative total syntheses. This guide provides a comparative analysis of three prominent approaches, developed by the research groups of Li, Zhai, and Qiu, with a focus on their reproducibility and practicality for researchers in the field of natural product synthesis and drug development.
At a Glance: Key Synthetic Strategies
The total synthesis of a complex natural product like Daphenylline is a formidable challenge, and each research group has employed a unique strategy to construct its sterically congested core.
-
The Li Synthesis: This approach is characterized by a convergent strategy featuring a gold-catalyzed Conia-ene type reaction to construct the bridged bicyclic core, followed by an intramolecular Michael addition to form the tricyclic system. A key photo-induced olefin isomerization and 6π-electrocyclization cascade is employed to forge the aromatic ring. A notable challenge in this synthesis was a late-stage hydrogenation, which required the use of Crabtree's catalyst for the desired stereochemical outcome, highlighting a critical point for reproducibility.
-
The Zhai Synthesis: This divergent synthesis allows for the preparation of both (-)-Daphenylline and (-)-Daphnilongeranin B from a common intermediate. The key transformations include a phosphine-catalyzed [3+2] cycloaddition to construct the five-membered ring and a bio-inspired cationic rearrangement to form the characteristic tetrasubstituted benzene (B151609) ring. The use of Crabtree's catalyst for a hydrogenation step is also a feature of this route.
-
The Qiu Synthesis: This linear synthesis commences from the chiral pool starting material (S)-carvone. The synthetic sequence involves a key intramolecular Diels-Alder reaction to construct the tetracyclic core. The aromatic moiety is installed via a Robinson annulation followed by an oxidative aromatization. An intramolecular Friedel-Crafts reaction completes the hexacyclic framework.
Quantitative Comparison of Synthetic Routes
To facilitate an objective comparison, the following table summarizes the key quantitative metrics for each synthesis. It is important to note that overall yields can be calculated in different ways and direct comparison should be approached with caution.
| Metric | Li Synthesis | Zhai Synthesis | Qiu Synthesis |
| Longest Linear Sequence | ~25 steps | Not explicitly stated | 19 steps[1] |
| Overall Yield | Not explicitly stated | Not explicitly stated | 7.6%[1] |
| Starting Material | Commercially available materials | Commercially available materials | (S)-carvone[1] |
| Key Reactions | Gold-catalyzed Conia-ene, Intramolecular Michael addition, Photo-induced 6π-electrocyclization | Phosphine-catalyzed [3+2] cycloaddition, Cationic rearrangement | Intramolecular Diels-Alder, Robinson annulation/aromatization, Intramolecular Friedel-Crafts |
| Noted Reproducibility Challenges | A late-stage hydrogenation required specific catalyst (Crabtree's) for correct stereochemistry. | A step involving sodium naphthalenide was noted to have potential reproducibility issues.[2] | The use of Crabtree's catalyst for a hydrogenation step suggests the potential for catalyst sensitivity.[2] |
Experimental Protocols: A Closer Look at Key Transformations
The reproducibility of a synthetic route often hinges on the robustness of its key transformations. Below are simplified representations of the pivotal steps in each synthesis, based on published procedures. Researchers intending to replicate these syntheses should consult the supporting information of the respective publications for complete experimental details.
The Li Synthesis: Gold-Catalyzed Conia-Ene Cyclization
A solution of the acyclic precursor in a suitable solvent (e.g., dichloromethane) is treated with a catalytic amount of a gold(I) complex (e.g., [Ph3PAu]NTf2). The reaction is typically stirred at room temperature until completion. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated and purified by column chromatography to yield the bicyclic product.
The Zhai Synthesis: Phosphine-Catalyzed [3+2] Cycloaddition
To a solution of the enone and an allenoate in a suitable solvent (e.g., toluene), a phosphine (B1218219) catalyst (e.g., triphenylphosphine) is added. The reaction mixture is then heated to a specified temperature and stirred for several hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to afford the desired cyclopentene (B43876) product.
The Qiu Synthesis: Intramolecular Diels-Alder Reaction
The diene-containing precursor is dissolved in a high-boiling point solvent (e.g., toluene (B28343) or xylene) in a sealed tube. The solution is then heated to a high temperature (typically >150 °C) for an extended period (24-48 hours). The reaction progress is monitored by TLC or NMR. After cooling to room temperature, the solvent is evaporated, and the resulting residue is purified by column chromatography to give the tetracyclic product.
Logical Workflow for Assessing Reproducibility
The following diagram illustrates a logical workflow for a researcher evaluating the reproducibility of these synthetic routes.
Caption: Workflow for assessing the reproducibility of a published synthesis.
Conclusion
All three discussed total syntheses of (-)-Daphenylline represent remarkable achievements in organic chemistry. For researchers aiming to reproduce these syntheses, a careful consideration of the key transformations and potential challenges is paramount.
-
The Li synthesis , while elegant, contains a challenging hydrogenation step that requires a specific and expensive catalyst, which could be a hurdle for some laboratories.
-
The Zhai synthesis offers a divergent approach, which is advantageous for accessing related alkaloids. However, a noted potential issue with a sodium naphthalenide step warrants careful execution and possibly optimization.
-
The Qiu synthesis , with its detailed overall yield and step-count, appears to be a well-documented and high-yielding route. The use of a chiral pool starting material simplifies the introduction of stereochemistry.
Ultimately, the choice of synthetic route will depend on the specific resources, expertise, and goals of the research group. This guide aims to provide a foundational understanding to aid in this decision-making process, emphasizing the critical importance of consulting the detailed experimental procedures in the primary literature before embarking on any synthetic endeavor.
References
Head-to-Head Comparison: Daphnilongeranin C Analogs vs. Ibuprofen in Inflammatory Response Modulation
An Objective Guide for Researchers in Drug Discovery and Development
In the quest for novel anti-inflammatory agents, natural products present a vast reservoir of chemical diversity. Among these, the Daphniphyllum alkaloids have garnered attention for their complex structures and potential biological activities. This guide provides a head-to-head comparison of the anti-inflammatory properties of two representative Daphniphyllum alkaloids, Daphnicalycinone A and B, with the widely-used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen. Due to the limited availability of biological data for Daphnilongeranin C, this analysis utilizes closely related analogs from the same plant genus to provide a preliminary assessment of this compound class.
This comparison focuses on in vitro anti-inflammatory activity, mechanism of action, and the underlying signaling pathways. All quantitative data are presented in standardized tables, and experimental methodologies are detailed to ensure reproducibility.
Quantitative Data Summary
The following table summarizes the key in vitro anti-inflammatory activities of Daphnicalycinone A, Daphnicalycinone B, and Ibuprofen. The primary endpoint for the Daphniphyllum alkaloids is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a key indicator of inflammatory response. For Ibuprofen, data on both NO inhibition and its primary mechanism, cyclooxygenase (COX) enzyme inhibition, are presented.
| Compound | Assay | Target | IC50 Value (µM) | Reference |
| Daphnicalycinone A | Nitric Oxide Inhibition | iNOS | 64.5 ± 5.3 | [1] |
| Daphnicalycinone B | Nitric Oxide Inhibition | iNOS | 79.2 ± 7.5 | [1] |
| Ibuprofen | Nitric Oxide Inhibition | iNOS | >400 | [1] |
| Ibuprofen | COX Inhibition | COX-1 | 13 | [2] |
| Ibuprofen | COX Inhibition | COX-2 | 1.1 - 370 | [2] |
Note on Ibuprofen COX-2 IC50 values: The reported IC50 values for Ibuprofen's inhibition of COX-2 vary significantly in the literature, which may be attributed to different experimental conditions and assay formats.
Mechanism of Action and Signaling Pathways
Daphniphyllum Alkaloids (Hypothesized)
While the precise mechanism of action for Daphnicalycinone A and B has not been fully elucidated, many anti-inflammatory natural products exert their effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of NO in response to inflammatory stimuli like LPS. The inhibition of NO production by Daphnicalycinone A and B suggests a potential interference with the NF-κB pathway.
Figure 1: Hypothesized NF-κB Signaling Pathway Inhibition by Daphniphyllum Alkaloids.
Ibuprofen
Ibuprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, Ibuprofen reduces the production of prostaglandins, thereby exerting its anti-inflammatory effects.
Figure 2: Cyclooxygenase (COX) Signaling Pathway Inhibition by Ibuprofen.
Experimental Protocols
Inhibition of Nitric Oxide Production in LPS-Stimulated RAW264.7 Macrophages
This assay is a standard in vitro method to screen for potential anti-inflammatory activity.
1. Cell Culture and Seeding:
-
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours.
2. Treatment:
-
The culture medium is replaced with fresh medium.
-
Cells are pre-treated with various concentrations of the test compounds (Daphnicalycinone A, Daphnicalycinone B, or Ibuprofen) for 1-2 hours.
-
Subsequently, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response. A vehicle control (e.g., DMSO) is also included.
3. Nitric Oxide Measurement:
-
After 24 hours of incubation with LPS and the test compounds, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452), a stable product of NO, in the supernatant is measured using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
100 µL of supernatant is mixed with 100 µL of Griess reagent and incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at 540-550 nm using a microplate reader.
-
The quantity of nitrite is determined from a sodium nitrite standard curve.
4. Data Analysis:
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined from a dose-response curve.
Figure 3: Experimental Workflow for Nitric Oxide Inhibition Assay.
Conclusion
This comparative guide provides a preliminary assessment of the anti-inflammatory potential of Daphniphyllum alkaloids, represented by Daphnicalycinone A and B, in relation to the established NSAID, Ibuprofen. The available data indicates that while Daphnicalycinone A and B exhibit moderate in vitro inhibitory activity against nitric oxide production, Ibuprofen is a more potent inhibitor of the cyclooxygenase enzymes, its primary therapeutic target.
The distinct mechanisms of action—hypothesized NF-κB pathway modulation for the alkaloids versus COX inhibition for Ibuprofen—suggest that Daphniphyllum alkaloids may represent a novel class of anti-inflammatory agents with a different pharmacological profile. Further research is warranted to fully elucidate the mechanism of action of this compound and other related alkaloids, and to evaluate their efficacy and safety in preclinical models. This information will be crucial for determining their potential as future therapeutic leads in the management of inflammatory disorders.
References
Unraveling the Biological Function of Daphnilongeranin C: A Comparative Guide
A deep dive into the structure-activity relationship of Daphnilongeranin C, a complex Daphniphyllum alkaloid, reveals potential avenues for therapeutic development. While direct quantitative biological data for this compound remains elusive in publicly accessible literature, a comparative analysis of its structural analogs and related compounds from the same family provides valuable insights into its likely bioactivities, primarily focusing on cytotoxicity against cancer cell lines and inhibition of platelet aggregation.
This compound belongs to the vast and structurally intricate family of Daphniphyllum alkaloids, natural products isolated from plants of the Daphniphyllum genus.[1][2][3] These alkaloids are renowned for their complex polycyclic skeletons and a wide array of biological activities, including cytotoxic, antioxidant, vasorelaxant, and anti-HIV properties. This guide synthesizes the available experimental data for close structural relatives of this compound to infer its potential biological functions and facilitate future research and drug development endeavors.
Comparative Analysis of Biological Activity
To understand the potential biological role of this compound, we have compiled and compared the activities of its close structural analogs and other relevant Daphniphyllum alkaloids. The data is presented in two key areas of biological function: cytotoxicity against various cancer cell lines and inhibition of platelet aggregation.
Cytotoxicity Data
Several Daphniphyllum alkaloids have demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized in the table below. This data provides a basis for predicting the potential anticancer activity of this compound.
| Compound Name | Cell Line | IC50 (µM) | Reference |
| Daphnezomine W | HeLa (Cervical Cancer) | 28.5 (converted from 16.0 µg/mL) | [4] |
| Daphnioldhanol A | HeLa (Cervical Cancer) | 31.9 | [1] |
| Daphnicyclidin M | P-388 (Murine Leukemia) | 5.7 | |
| Daphnicyclidin N | P-388 (Murine Leukemia) | 6.5 | |
| Macropodumine C | P-388 (Murine Leukemia) | 10.3 | |
| Daphnicyclidin A | P-388 (Murine Leukemia) | 13.8 | |
| Daphnicyclidin M | SGC-7901 (Gastric Cancer) | 22.4 | |
| Daphnicyclidin N | SGC-7901 (Gastric Cancer) | 25.6 | |
| Daphniyunnine D | A-549 (Lung Cancer) | 0.6 | |
| Daphniyunnine D | P-388 (Murine Leukemia) | 3.0 |
Platelet Aggregation Inhibition
The most direct evidence for the biological activity of a close relative of this compound comes from a study on Daphnilongeranin A and B.
| Compound Name | Biological Activity | Observation | Reference |
| Daphnilongeranin A | Platelet Aggregation Inhibition | Weak Inhibition | |
| Daphnilongeranin B | Platelet Aggregation Inhibition | Weak Inhibition |
While the original publication describes the inhibition as "weak" without providing specific IC50 values, this finding points towards a potential role for the daphnilongeranin scaffold in modulating platelet function.
Structure-Activity Relationship (SAR) and Future Directions
The intricate polycyclic structure of this compound and its analogs is key to their biological activity. While a definitive SAR cannot be established without data on this compound itself, some preliminary observations can be made.
The cytotoxic activity of various Daphniphyllum alkaloids suggests that the core scaffold is a crucial determinant of this effect. The variations in potency across different cell lines and among different alkaloid subtypes highlight the influence of specific functional groups and stereochemistry. For instance, the potent activity of Daphniyunnine D against A-549 and P-388 cells points to a promising structural framework for anticancer drug design.
The observation of weak platelet aggregation inhibition by Daphnilongeranin A and B suggests that this particular sub-class of Daphniphyllum alkaloids may interact with signaling pathways involved in platelet activation. The structural differences between the daphnilongeranins and the more cytotoxic alkaloids could explain the divergence in their primary biological functions.
To fully elucidate the biological function of this compound and its therapeutic potential, the following future research is recommended:
-
Isolation and Purification: Obtain a sufficient quantity of pure this compound for comprehensive biological screening.
-
In vitro Bioassays: Screen this compound for cytotoxicity against a panel of cancer cell lines and for its effect on platelet aggregation to determine its IC50/EC50 values.
-
Mechanism of Action Studies: Investigate the molecular targets and signaling pathways affected by this compound to understand how it exerts its biological effects.
-
Analog Synthesis and SAR Studies: Synthesize a series of this compound analogs with systematic structural modifications to establish a clear structure-activity relationship.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of future studies.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain PPP, which is used as a reference.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using PPP.
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C.
-
Add the test compound or vehicle control and incubate for a short period.
-
Add a platelet agonist (e.g., ADP, collagen, or thrombin) to induce aggregation.
-
Measure the change in light transmittance through the PRP suspension over time using a platelet aggregometer. Aggregation causes the suspension to become clearer, increasing light transmission.
-
-
Data Analysis: Calculate the percentage of inhibition of platelet aggregation compared to the control and determine the IC50 value if possible.
Biosynthetic Relationship
The structural complexity of this compound is a result of an intricate biosynthetic pathway. It is proposed to be biosynthetically derived from Daphenylline. Understanding these pathways can provide clues for the semi-synthesis of novel analogs with potentially enhanced biological activities.
References
- 1. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. Five New Alkaloids from the Stem Bark of Daphniphyllum macropodum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Daphnilongeranin C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Daphnilongeranin C, a member of the Daphniphyllum alkaloids.
All materials that have come into contact with this compound should be considered contaminated and handled as hazardous waste[5]. This includes empty containers, personal protective equipment (PPE), and any labware used during its handling.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all relevant personnel are trained in handling hazardous chemicals and are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves are mandatory. Consider double-gloving.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A buttoned lab coat should be worn at all times.
-
Respiratory Protection: Depending on the physical form of the compound and the procedure, a fume hood or respiratory protection may be necessary to avoid inhalation of dust or aerosols.
Step-by-Step Disposal Protocol
The following protocol outlines the general steps for the proper disposal of this compound and associated waste. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
-
Segregation of Waste:
-
At the point of generation, segregate all this compound waste from non-hazardous laboratory waste.
-
This includes unused or expired compounds, contaminated labware (e.g., vials, pipettes, flasks), and contaminated PPE (e.g., gloves, bench paper).
-
-
Waste Containment:
-
Solid Waste: Place all solid waste, including contaminated PPE and labware, into a designated, leak-proof hazardous waste container. This container should be clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste".
-
Liquid Waste: If this compound is in a solution, collect the liquid waste in a compatible, sealed, and leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office. The container must be clearly labeled with the full chemical name and concentration.
-
Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container that is also labeled for cytotoxic or hazardous chemical waste.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" and/or "Cytotoxic Waste".
-
The full chemical name: "this compound".
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
-
Storage:
-
Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that the storage area is well-ventilated and that incompatible waste types are segregated.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Professional hazardous waste disposal services will typically use high-temperature incineration or other approved chemical neutralization methods for cytotoxic compounds.
-
Data Presentation: Summary of Disposal Procedures
| Waste Type | Container | Labeling | Disposal Method |
| Unused/Expired this compound (Solid) | Leak-proof, sealed hazardous waste container | "Hazardous Waste," "Cytotoxic Waste," Chemical Name | Institutional EHS pickup for incineration/chemical neutralization |
| This compound Solutions (Liquid) | Compatible, sealed, leak-proof liquid waste container | "Hazardous Waste," "Cytotoxic Waste," Chemical Name, Solvent(s), Concentration | Institutional EHS pickup for incineration/chemical neutralization |
| Contaminated Labware (glass, plastic) | Leak-proof, sealed hazardous waste container | "Hazardous Waste," "Cytotoxic Waste," "Lab Debris" | Institutional EHS pickup for incineration/chemical neutralization |
| Contaminated PPE (gloves, bench paper) | Lined, designated hazardous waste bin | "Hazardous Waste," "Cytotoxic Waste" | Institutional EHS pickup for incineration |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste," "Cytotoxic Sharps" | Institutional EHS pickup for incineration |
Experimental Protocols: Decontamination of Surfaces
In the event of a spill or for routine cleaning of surfaces that have come into contact with this compound, follow this decontamination procedure:
-
Preparation: Cordon off the affected area. Ensure you are wearing the appropriate PPE.
-
Absorption: If the spill is a liquid, absorb it with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). If it is a solid, carefully cover it with a damp paper towel to avoid raising dust.
-
Cleaning: Clean the area with a suitable laboratory detergent and water. Work from the outside of the spill area inward.
-
Rinsing: Rinse the area with clean water.
-
Disinfection (Optional but Recommended): Wipe the area with 70% ethanol (B145695) or another appropriate disinfectant.
-
Disposal of Cleaning Materials: All cleaning materials (absorbent, paper towels, wipes) must be disposed of as hazardous solid waste as described above.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Deoxycalyciphylline B, a Hepatotoxic Alkaloid from Daphniphyllum calycinum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deoxycalyciphylline B, a hepatotoxic alkaloid from Daphniphyllum calycinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Essential Safety and Handling Precautions for Daphnilongeranin C
Daphnilongeranin C should be handled with care in a controlled laboratory environment by trained personnel. The potential for cytotoxic effects necessitates stringent adherence to safety protocols to minimize exposure.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent skin and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Equipment | Specification | Rationale |
| Eye Protection | Safety Goggles or Face Shield | ANSI Z87.1 certified | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Nitrile Gloves | Chemically resistant, disposable | Prevents skin contact. Double gloving is recommended when handling concentrated solutions. |
| Body Protection | Laboratory Coat | Full-length, buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood or Respirator | N95 or higher, as determined by risk assessment | Recommended when handling the compound as a powder or when there is a risk of aerosolization. All work with the solid compound should be performed in a certified chemical fume hood. |
Operational and Disposal Plan
A clear and concise plan for the handling and disposal of this compound is critical to maintain a safe laboratory environment.
| Procedure | Step-by-Step Guidance |
| Receiving and Storage | 1. Upon receipt, inspect the container for any damage or leakage. 2. Store in a cool, dry, and well-ventilated area, away from incompatible materials. 3. The storage location should be clearly labeled with the compound's identity and hazard information. |
| Handling and Preparation | 1. All handling of this compound, especially in its powdered form, must be conducted in a certified chemical fume hood. 2. Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate after use. 3. Avoid inhalation of dust or aerosols. 4. Prevent contact with skin and eyes. |
| Spill Management | 1. In case of a spill, evacuate the immediate area. 2. Wear appropriate PPE, including respiratory protection. 3. For small spills, gently cover with an absorbent material, and then collect into a sealed container for hazardous waste. 4. For large spills, follow institutional emergency procedures. |
| Disposal | 1. All waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be disposed of as hazardous chemical waste. 2. Follow all local, state, and federal regulations for hazardous waste disposal. |
| Decontamination | 1. Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a solvent rinse if appropriate). |
Experimental Workflow
Due to the absence of specific signaling pathway information for this compound, the following diagram illustrates a general experimental workflow for handling a potentially cytotoxic compound. This workflow emphasizes safety and containment at each step.
Caption: General workflow for handling a potentially cytotoxic compound.
References
- 1. New Secodaphnane-Type Alkaloids with Cytotoxic Activities from Daphniphyllum angustifolium Hutch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Daphniphyllum alkaloids with cytotoxic activity from Daphniphyllum angustifolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
